Product packaging for 4-Chloro-6,7-dimethoxyquinazoline(Cat. No.:CAS No. 13790-39-1)

4-Chloro-6,7-dimethoxyquinazoline

货号: B018312
CAS 编号: 13790-39-1
分子量: 224.64 g/mol
InChI 键: LLLHRNQLGUOJHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Chloro-6,7-dimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O2 B018312 4-Chloro-6,7-dimethoxyquinazoline CAS No. 13790-39-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHRNQLGUOJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377694
Record name 4-Chloro-6,7-dimethoxyquinazoline
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13790-39-1
Record name 4-Chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinazoline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various biologically active molecules. This document details its fundamental chemical and physical characteristics, experimental protocols for its synthesis and characterization, and its role in the development of targeted therapies.

Core Properties

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and organic synthesis.[1] Its structure serves as a crucial scaffold for the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3][4][5] The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the synthesis of a diverse library of derivatives.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
CAS Number 13790-39-1[1][3][6][7][8]
Molecular Formula C₁₀H₉ClN₂O₂[1][3][6][7][8]
Molecular Weight 224.65 g/mol [1][7]
Appearance Light yellow to white powder/crystalline solid.[1][3][1][3]
Melting Point 182-188 °C[1][3][6][8]
Boiling Point 345.5 ± 37.0 °C (Predicted)[3][6]
Solubility Insoluble in water.[3][4][6] Soluble in DMSO (sparingly, heated) and Methanol (slightly, heated).[9][3][4][6][9]
Density 1.321 ± 0.06 g/cm³ (Predicted)[3][6]
Flash Point 162.8 °C[3][6]
Purity ≥97.5% (GC), >98.0% (HPLC)[1][8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Materials:

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), a catalytic amount of dimethylformamide (0.2 ml) is added dropwise.[10]

  • The reaction mixture is heated to reflux and maintained for 6 hours.[10]

  • After cooling the reaction to room temperature, the excess thionyl chloride is removed under reduced pressure.[10]

  • The residue is azeotroped with toluene (2 x 50 ml) to ensure the complete removal of any remaining thionyl chloride.[10]

  • The resulting residue is then dissolved in dichloromethane (550 ml).[10]

  • The organic solution is washed sequentially with a saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and brine.[10]

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated in vacuo.[10]

  • This procedure yields this compound as a white solid with a high yield (98%).[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H-NMR (DMSO-d₆): δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H).[10]

  • Mass Spectrometry (+ve ESI): m/z 225 (M+H)⁺.[10]

  • Infrared (IR) Spectroscopy: FTIR spectra can be obtained using techniques like KBr pellet or ATR.[7] The spectrum would show characteristic peaks corresponding to the aromatic C-H, C=N, C=C, and C-O bonds.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from its quinazolinone precursor.

G Synthesis of this compound A 6,7-dimethoxyquinazolin-4(3H)-one B Reaction Mixture A->B  SOCl₂, DMF (cat.) Reflux, 6h C Crude Product B->C  Workup: 1. Evaporation 2. Toluene Azeotrope D Purified this compound C->D  Purification: 1. Dissolve in DCM 2. Wash with NaHCO₃, Brine 3. Dry over MgSO₄ 4. Evaporation

Caption: A flowchart of the synthesis of this compound.

Role in EGFR Signaling Inhibition

This compound is a key building block for several potent tyrosine kinase inhibitors that target the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below shows a simplified representation of this pathway and the point of inhibition.

G Simplified EGFR Signaling Pathway and Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Dimerization & Activation ADP ADP TKD->ADP P P TKD->P ATP ATP ATP->TKD Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR Binding Inhibitor Quinazoline-based Inhibitor (e.g., Gefitinib) Inhibitor->TKD Inhibition

References

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxyquinazoline stands as a pivotal scaffold in contemporary medicinal chemistry, primarily functioning as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. While not possessing significant intrinsic biological activity itself, its rigid, planar structure provides an ideal framework for the development of targeted therapies, most notably against receptor tyrosine kinases (RTKs) implicated in cancer. This technical guide delineates the mechanism of action of key therapeutic agents derived from this quinazoline (B50416) core, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Detailed experimental protocols for assessing kinase inhibition, cellular cytotoxicity, and target phosphorylation are provided, alongside quantitative data for prominent derivatives.

The Role of the this compound Scaffold

The quinazoline ring system is recognized as a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. The this compound variant is particularly valuable due to the reactivity of the chlorine atom at the C4 position, which allows for facile nucleophilic substitution. This enables the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This synthetic accessibility has led to its use in the creation of numerous approved and investigational drugs, including the EGFR inhibitor Gefitinib and the multi-kinase inhibitor Cabozantinib.

Mechanism of Action of Key Derivatives

The therapeutic efficacy of compounds derived from this compound is primarily attributed to their ability to competitively inhibit the ATP-binding site of specific protein kinases. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.

Gefitinib: A Selective EGFR Inhibitor

Gefitinib is an anilinoquinazoline (B1252766) derivative that selectively inhibits the tyrosine kinase domain of EGFR.[1] Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[1] Gefitinib binds to the ATP-binding site of EGFR, preventing the activation of downstream pathways such as the Ras-Raf-MAPK and PI3K-Akt signaling cascades.[2][3] This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3]

Cabozantinib: A Multi-Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple RTKs, including VEGFR2, MET, RET, KIT, AXL, and FLT3.[4][5][6] Its anti-cancer activity is largely driven by the dual inhibition of VEGFR2 and MET, which are crucial for tumor angiogenesis and metastasis.[5][6] By blocking VEGFR2, Cabozantinib disrupts the formation of new blood vessels that supply tumors with essential nutrients.[6] Simultaneously, inhibiting MET counteracts signaling pathways that promote tumor cell invasion and resistance to anti-angiogenic therapies.[5]

Quantitative Data for Key Derivatives

The inhibitory potency of Gefitinib and Cabozantinib has been extensively characterized through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR (in vitro)33[3]
EGF-stimulated tumor cell growth54[3]
HCC827 (EGFR-mutant lung cancer cell line)13.06[7]
PC9 (EGFR-mutant lung cancer cell line)77.26[7]
Cabozantinib VEGFR20.035[4][5][6]
MET1.3[4][5][6]
RET5.2[4][5]
KIT4.6[4][5]
AXL7[4]
FLT311.3[4][5]
TIE214.3[4][5]

Table 1: In vitro inhibitory activity of Gefitinib and Cabozantinib against various kinases and cell lines.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR P EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k_akt_vegfr PI3K-Akt Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binding P_VEGFR2 P VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Cabozantinib Cabozantinib Cabozantinib->P_VEGFR2 Inhibition ATP ATP ATP->P_VEGFR2 ADP ADP P_VEGFR2->ADP PLCg PLCγ P_VEGFR2->PLCg PI3K_v PI3K P_VEGFR2->PI3K_v PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis Akt_v Akt PI3K_v->Akt_v eNOS eNOS Akt_v->eNOS eNOS->Angiogenesis

Figure 2: Simplified VEGFR2 signaling pathway and the inhibitory action of Cabozantinib.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., Gefitinib, Cabozantinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][8]

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_kinase_sub Add Kinase/Substrate Mixture add_inhibitor->add_kinase_sub pre_incubate Pre-incubate (10 min) add_kinase_sub->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate_reaction Incubate (30°C, 60 min) add_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adp_glo incubate_adp_glo Incubate (40 min) add_adp_glo->incubate_adp_glo add_kinase_detect Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detect incubate_detect Incubate (30-60 min) add_kinase_detect->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 3: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HCC827)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium and add 100 µL to the appropriate wells. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][9]

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of a target protein (e.g., EGFR, Akt, ERK) in response to inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with the test inhibitor at various concentrations for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.[10][11]

Drug Discovery Workflow

The development of quinazoline-based kinase inhibitors follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow start Target Identification & Validation synthesis Synthesis of This compound Derivatives start->synthesis hts High-Throughput Screening (Biochemical Assays) synthesis->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt in_vitro In Vitro Efficacy (Cell-based Assays) lead_opt->in_vitro in_vivo In Vivo Efficacy & PK/PD Studies in_vitro->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Figure 4: General workflow for the discovery of quinazoline-based kinase inhibitors.

Conclusion

This compound is a cornerstone of modern targeted cancer therapy, not due to its own biological effects, but as a versatile scaffold for the synthesis of highly potent and selective kinase inhibitors. The mechanisms of its most prominent derivatives, Gefitinib and Cabozantinib, highlight the power of targeting dysregulated EGFR and VEGFR signaling pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design, synthesize, and evaluate novel quinazoline-based therapeutics with the potential to overcome the challenges of cancer treatment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6,7-dimethoxyquinazoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of numerous bioactive compounds. This document details its chemical and physical characteristics, outlines common experimental protocols for its synthesis, and situates its importance within a key biological signaling pathway.

Core Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its structure, featuring a quinazoline (B50416) core with chloro and dimethoxy substitutions, makes it a valuable building block in medicinal chemistry. It is recognized as a crucial intermediate in the preparation of various pharmaceuticals, notably tyrosine kinase inhibitors used in oncology.[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in chemical reactions and biological systems.

PropertyValueReference(s)
CAS Number 13790-39-1[3][4][5]
Molecular Formula C₁₀H₉ClN₂O₂[3][4][5][6]
Molecular Weight 224.64 g/mol [3][5][6]
IUPAC Name This compound[4][5]
Appearance White to pale yellow crystalline powder[4][7][8]
Melting Point 182 - 188 °C[3][4][6][8]
Boiling Point 345.5 ± 37.0 °C (Predicted)[3]
Solubility Insoluble in water[3][6][9]
Density 1.321 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 162.8 °C[3]
Vapor Pressure 0 mmHg at 25°C[3]
InChI Key LLLHRNQLGUOJHP-UHFFFAOYSA-N[4][5]
SMILES COC1=C(OC)C=C2C(Cl)=NC=NC2=C1[4][5]

Experimental Protocols

Accurate synthesis and characterization are fundamental to utilizing this compound in research and development. The following sections detail a standard synthetic protocol.

A prevalent and efficient method for synthesizing the title compound involves the chlorination of its precursor, 6,7-Dimethoxyquinazolin-4(3H)-one, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][10]

Protocol:

  • Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (e.g., 10.0 g, 48.5 mmol) in a suitable reaction flask, add an excess of thionyl chloride (e.g., 200 ml).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 ml) dropwise to the mixture.

  • Heating: Heat the reaction mixture at reflux for approximately 6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo).

  • Azeotropic Removal: Add toluene (B28343) (e.g., 2 x 50 ml) and evaporate in vacuo to azeotropically remove the final traces of thionyl chloride.

  • Work-up: Dissolve the resulting residue in dichloromethane (B109758) (e.g., 550 ml).

  • Washing: Wash the organic solution sequentially with a saturated aqueous sodium hydrogen carbonate solution (e.g., 2 x 250 ml) and then with brine.

  • Drying and Isolation: Dry the organic phase over magnesium sulfate. Evaporate the solvent under reduced pressure to yield this compound as a solid.[10]

G cluster_start Starting Material cluster_reaction Chlorination cluster_workup Purification cluster_product Final Product A 6,7-Dimethoxyquinazolin-4(3H)-one B Add Thionyl Chloride (SOCl₂) + DMF (catalyst) A->B Step 1 C Reflux for 6h B->C Step 2 D Solvent Removal (in vacuo) C->D Step 3 E Dissolve in Dichloromethane D->E Step 4 F Wash with NaHCO₃ / Brine E->F Step 5 G Dry and Evaporate F->G Step 6 H This compound G->H Yields

Caption: General workflow for the synthesis of this compound.

Biological Context and Significance

This compound is not typically an end-product but rather a critical precursor for synthesizing pharmacologically active molecules that target specific biological pathways.

A primary application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime therapeutic target. This compound provides the core scaffold onto which other functional groups are added to create a potent and selective inhibitor that can block the ATP-binding site of the EGFR kinase domain, thereby halting the signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Pathway Downstream Signaling (e.g., RAS-RAF-MAPK) EGFR->Pathway Initiates EGF EGF Ligand EGF->EGFR Binds & Activates Response Cell Proliferation, Survival Pathway->Response Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of derived drugs.

References

Spectroscopic Profile of 4-Chloro-6,7-dimethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds, including potent c-Met inhibitors and potential Alzheimer's disease therapeutics. This document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
8.86s1HH-2DMSO-d₆
7.42s1HH-5DMSO-d₆
7.37s1HH-8DMSO-d₆
4.00s3HOCH₃ at C-6DMSO-d₆
3.98s3HOCH₃ at C-7DMSO-d₆

s = singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)
Chemical Shift (δ) ppm (Predicted)Assignment
~161C-4
~158C-2
~155C-7
~150C-6
~145C-8a
~122C-4a
~108C-5
~105C-8
~56OCH₃
~56OCH₃
Table 3: Mass Spectrometry Data
TechniqueIonization ModeObserved m/zInterpretation
ESIPositive225[M+H]⁺

Molecular Weight of C₁₀H₉ClN₂O₂ is 224.64 g/mol .

Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3060, 3041-C-H stretching (aromatic)
2951, 2838-C-H stretching (aliphatic, -OCH₃)
1618-C=N stretching (quinazoline ring)
1562, 1505-C=C stretching (aromatic ring)
1429-C-H bending (aliphatic)
1360, 1336--
1232-C-O-C stretching (asymmetric)
1163-C-O-C stretching (symmetric)
966, 878, 853, 806-C-H bending (out-of-plane, aromatic)
656-C-Cl stretching

Data obtained from KBr pellet technique.[1]

Table 5: UV-Vis Spectroscopic Data

A study on a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, provides insight into the expected UV-Vis absorption profile. The spectrum of this compound is anticipated to show absorption bands in the UV region, characteristic of the quinazoline (B50416) chromophore.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic characterization of this compound.

Synthesis of this compound

The compound is typically synthesized by chlorination of 6,7-dimethoxyquinazolin-4(3H)-one. A common procedure involves refluxing the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is worked up, often involving neutralization with a base and extraction with an organic solvent. The crude product is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition :

    • ¹H NMR : The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted before introduction into the mass spectrometer.

  • Instrumentation : An electrospray ionization (ESI) mass spectrometer is a common instrument for the analysis of this type of compound.

  • Data Acquisition : The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for analysis.[2]

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol, at a known concentration.

  • Instrumentation : A standard double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference.

Visualizations

The following diagrams illustrate the role of this compound in relevant biological and synthetic contexts.

G cluster_synthesis Synthesis of c-Met Inhibitors start 6,7-Dimethoxyquinazolin-4(3H)-one intermediate This compound start->intermediate Chlorination (SOCl₂ or POCl₃) product c-Met Inhibitor (e.g., 4-Anilinoquinazoline derivative) intermediate->product Nucleophilic Aromatic Substitution aniline Substituted Aniline aniline->product

Caption: Synthetic workflow for c-Met inhibitors.

G cluster_pathway Inhibition of Acetylcholinesterase (AChE) ligand This compound (Potential Inhibitor) enzyme Acetylcholinesterase (AChE) ligand->enzyme products Choline + Acetate enzyme->products Hydrolysis substrate Acetylcholine substrate->enzyme Binds to active site inhibition Inhibition

Caption: Proposed inhibition of AChE by the compound.

References

The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-Chloro-6,7-dimethoxyquinazoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a multitude of biologically active compounds. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated a remarkable breadth of pharmacological activities. This technical guide delves into the extensive biological landscape of compounds derived from this versatile quinazoline (B50416) core, with a particular focus on their well-established roles as potent enzyme inhibitors in oncology and other therapeutic areas. We will explore the quantitative measures of their activity, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Introduction: The Versatility of the this compound Core

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities include anticancer, anti-HIV, antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The this compound moiety, in particular, is a key building block for a number of clinically significant drugs. Its importance lies in the reactivity of the chlorine atom at the 4-position, which allows for facile nucleophilic substitution, enabling the synthesis of a wide array of 4-substituted derivatives.[2] This has led to the development of highly potent and selective inhibitors of various enzymes, most notably tyrosine kinases.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent biological activity associated with derivatives of this compound is their potent anticancer efficacy, primarily through the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Family

A significant number of 4-anilinoquinazoline (B1210976) derivatives, synthesized from the this compound precursor, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its family members, such as HER2 (ErbB2).[3][4][5] Overexpression or mutation of EGFR is a common driver in various epithelial cancers, making it a prime therapeutic target.[3]

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the activity of the target enzyme or the proliferation of cancer cells by 50%. The following tables summarize the in vitro inhibitory activities of several key 4-anilinoquinazoline-based drugs.

Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline-Based Drugs

CompoundTarget KinaseIC50 (nM)Assay Conditions
Gefitinib (B1684475) EGFR (Tyr1173)37Cell-free assay
EGFR (Tyr992)37Cell-free assay
EGFR (NR6W cells)26Cell-free assay
EGFR (NR6W cells)57Cell-free assay
Erlotinib (B232) EGFR2Cell-free assay
Lapatinib EGFR10.8Cell-free assay
HER2 (ErbB2)9.2Cell-free assay
HER4 (ErbB4)367Cell-free assay
Vandetanib (B581) VEGFR240Cell-free assay
VEGFR3110Cell-free assay
EGFR500Cell-free assay
RET130Recombinant enzyme assay

Data sourced from multiple studies.[6][7][8][9]

Table 2: Cellular Antiproliferative Activity of Quinazoline-Based Drugs

CompoundCell LineIC50
Gefitinib H3255 (EGFR-mutant lung adenocarcinoma)0.003 µM
PC-9 (EGFR-mutant lung adenocarcinoma)0.077 µM
11-18 (EGFR-mutant lung adenocarcinoma)0.39 µM
Erlotinib HNSCC cells (Head and Neck)20 nM
A549 (NSCLC)5.3 µM (24h)
Lapatinib UACC-812 (HER2-overexpressing breast cancer)0.010 µmol/L
MDA-MB-231 (EGFR-expressing breast cancer)18.6 µmol/L
Vandetanib HNSCC cell lines0.13 to 2.0 µM
A549 (NSCLC)2.7 µM
Calu-6 (NSCLC)13.5 µM
WHI-P154 U373 & U87 (Glioblastoma)Micromolar concentrations

Data sourced from multiple studies.[10][11][12][13][14][15][16][17]

Dual Inhibition of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR)

Some derivatives, such as Vandetanib, exhibit a broader inhibitory profile, targeting not only EGFR but also the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][12][18] VEGFR is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR signaling pathways offers a more comprehensive approach to cancer therapy.

Other Biological Activities

Beyond their well-established role in oncology, derivatives of the this compound scaffold have been investigated for a range of other biological activities.

Antimicrobial Activity

Certain 6,7-dimethoxyquinazoline (B1622564) derivatives have shown promising antimicrobial activity against various pathogenic bacteria and fungi.[1][19][20] For instance, some synthesized compounds exhibited inhibitory effects against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Candida albicans.[19]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has also been explored.

Experimental Protocols

The determination of the biological activity of these compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for two of the most common experiments.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader for luminescence or absorbance measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is kept low (typically ≤1%) to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[21][22][23][24][25]

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26][27][28][29]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[27][28][29]

Visualization of Signaling Pathways and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives like gefitinib and erlotinib.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitors (e.g., Gefitinib, Erlotinib) Inhibition_Point Inhibitor->Inhibition_Point Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis: Nucleophilic Substitution Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Library Library of 4-Substituted Derivatives Purification->Library Kinase_Assay In Vitro Kinase Assay Library->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Library->Cell_Assay Data_Analysis Data Analysis: IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Identification of Potent Biologically Active Compounds SAR->End Lead_Optimization->Synthesis Iterative Design

References

The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-6,7-dimethoxyquinazoline core is a cornerstone in the development of targeted therapies, most notably in oncology. Its derivatives have been extensively researched as potent inhibitors of various protein kinases, playing a crucial role in regulating cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of key derivatives, with a focus on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6,7-dimethoxyquinazoline (B1622564) scaffold, in particular, has emerged as a critical pharmacophore in the design of kinase inhibitors.[2] The introduction of a chlorine atom at the 4-position creates a versatile intermediate, this compound, which readily undergoes nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[3] This guide focuses on the 4-anilino-6,7-dimethoxyquinazoline series, which has yielded several clinically successful anticancer drugs.[4]

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are primarily recognized for their potent inhibitory activity against protein kinases, which are critical regulators of cellular signaling pathways.[4] Dysregulation of these pathways is a common feature of many diseases, particularly cancer.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these compounds against a wide array of cancer cell lines.[4] Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed or mutated in cancerous cells.[5][6] By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][7] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[7]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some 4-anilino-6,7-dimethoxyquinazoline derivatives have demonstrated anti-angiogenic properties, further contributing to their anticancer efficacy.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDSubstitution on Anilino RingCancer Cell LineIC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroBGC-823 (Gastric)19.27[8]
HeLa (Cervical)17.12[8]
Erlotinib 3-ethynylEGFR-expressing cells0.26[1]
EGFR-H2 cells1.4[1]
WHI-P154 3-bromo-4-hydroxyU373 (Glioblastoma)Micromolar range[9]
U87 (Glioblastoma)Micromolar range[9]
Compound 1f 7-fluoro on quinoline, unspecified anilinoBGC-823 (Gastric)8.32[8]
HeLa (Cervical)10.18[8]
Compound 2i 8-methoxy on quinoline, isopropyl on anilineBGC-823 (Gastric)4.65[8]
HeLa (Cervical)7.15[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative final compound, as well as for common biological assays used to evaluate their activity.

Synthesis of this compound

This procedure describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Materials:

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

  • Dissolve the residue in dichloromethane (550 ml).

  • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

  • Dry the organic phase over magnesium sulfate.

  • Evaporate the solvent in vacuo to yield this compound as a white solid.[10]

Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)

This protocol outlines the nucleophilic substitution reaction between this compound and 3-chloro-4-fluoroaniline (B193440).

Materials:

  • This compound

  • 3-chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • In a 250 mL two-necked flask, add this compound (6.30 g; 0.03 mol; 1 equivalent).

  • Add 3-chloro-4-fluoroaniline (10.00 g; 0.069 mol; 2.3 equivalents) and 100 mL of isopropanol.

  • Stir the mixture at room temperature for 1 hour.[11]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for the desired exposure time (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT.

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibitor's activity.

Materials:

  • Recombinant human EGFR enzyme

  • Peptide substrate for EGFR

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the test compound, recombinant EGFR enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention by 4-anilino-6,7-dimethoxyquinazoline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization ATP ATP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ADP ADP ATP->ADP Autophosphorylation Quinazoline 4-Anilino-6,7-dimethoxy- quinazoline Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Drug Discovery Workflow for Kinase Inhibitors

This diagram outlines the typical workflow for the discovery and development of kinase inhibitors, from initial screening to candidate selection.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_development Development Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

General Drug Discovery Workflow for Kinase Inhibitors.

Conclusion and Future Directions

Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutic agents. Their proven success as kinase inhibitors, exemplified by clinically approved drugs, underscores the value of this chemical scaffold. Future research will likely focus on developing derivatives with improved selectivity to minimize off-target effects, and on overcoming the challenge of drug resistance that can emerge during treatment. The combination of rational drug design, high-throughput screening, and a deeper understanding of the underlying biology will undoubtedly lead to the development of next-generation quinazoline-based therapies with enhanced efficacy and safety profiles.

References

4-Chloro-6,7-dimethoxyquinazoline: A Potential Multi-Target Agent for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for novel disease-modifying agents. The quinazoline (B50416) scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of drugs targeting central nervous system disorders. This technical guide explores the potential of a specific derivative, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), as a multi-target agent for the treatment of Alzheimer's disease. While experimental data on CDQ itself is emerging, computational studies and findings from closely related analogs provide a strong rationale for its further investigation.

Computational Evidence for Anti-Alzheimer's Potential

Recent in silico studies have highlighted the promise of this compound as a potential inhibitor of key enzymes implicated in Alzheimer's disease pathogenesis. A significant computational investigation utilized spectroscopic techniques (FT-IR, FT-Raman, UV-Vis) and density functional theory (DFT) to analyze the structural and electronic properties of CDQ. Molecular docking simulations were then performed to assess its binding affinity for acetylcholinesterase (AChE), a primary target in AD therapy.

The docking analysis revealed a significant interaction between CDQ and the human AChE protein (PDB ID: 4EY7), with a predicted binding energy of -7.5 kcal/mol. This strong binding affinity suggests that CDQ has the potential to inhibit AChE activity, thereby increasing acetylcholine (B1216132) levels in the synaptic cleft and improving cholinergic neurotransmission, which is impaired in Alzheimer's patients. Further molecular dynamics simulations confirmed the stability of the protein-ligand interaction.

Quantitative Data from Structurally Related Analogs

While direct experimental validation of this compound's anti-Alzheimer's activity is still under investigation, studies on structurally similar 6,7-dimethoxyquinazoline-4(3H)-one derivatives provide compelling evidence for the potential of this scaffold. A study evaluating a series of these derivatives demonstrated their ability to inhibit acetylcholinesterase and reduce the aggregation of amyloid-beta particles.

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of these related compounds:

CompoundAChE Inhibition IC50 (mg/ml)
Derivative with glycylglycine (B550881) residue1.8 ± 0.36
Derivative with glycylleucine residue> 1.8 (surpassing Donepezil)
Other amino acid/dipeptide derivatives1.8 - 4.2 ± 0.96
Donepezil (Reference)2.4 ± 0.06

These results indicate that derivatives of the 6,7-dimethoxyquinazoline (B1622564) core structure can exhibit potent anti-cholinesterase activity, in some cases exceeding that of the standard-of-care drug, Donepezil. Furthermore, the study noted that these compounds demonstrated moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by more than 50%.

Proposed Multi-Target Signaling Pathway

Based on computational predictions for this compound and experimental data from its analogs, a proposed multi-target mechanism of action in the context of Alzheimer's disease can be conceptualized. This involves the simultaneous modulation of cholinergic pathways and amyloidogenic pathways.

G CDQ This compound AChE Acetylcholinesterase (AChE) CDQ->AChE Inhibition Abeta_Aggregation Aβ Aggregation CDQ->Abeta_Aggregation Inhibition ACh Acetylcholine AChE->ACh Degradation Cholinergic_Synapse Cholinergic Synapse ACh->Cholinergic_Synapse Neurotransmission Cognitive_Function Improved Cognitive Function Cholinergic_Synapse->Cognitive_Function Abeta_Plaques Aβ Plaques Abeta_Aggregation->Abeta_Plaques Neurotoxicity Neurotoxicity & Neuronal Death Abeta_Plaques->Neurotoxicity Neurotoxicity->Cognitive_Function Impairment

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

For researchers interested in validating the anti-Alzheimer's potential of this compound, the following are detailed methodologies for key in vitro experiments based on established protocols.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Solution - DTNB Solution - Acetylthiocholine (B1193921) (Substrate) - Test Compound (CDQ) Dilutions plate_prep Plate Preparation: Add buffer, AChE, and Test Compound/Control to 96-well plate reagents->plate_prep incubation Pre-incubation plate_prep->incubation reaction_init Initiate Reaction: Add Substrate (Acetylthiocholine) incubation->reaction_init measurement Kinetic Measurement: Read absorbance at 412 nm over time reaction_init->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for the AChE inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of acetylcholinesterase from Electrophorus electricus (electric eel) in the assay buffer.

    • DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.

    • Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilution or reference inhibitor (e.g., Donepezil).

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Method)

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Aβ(1-42) Peptide Solution - Thioflavin T (ThT) Solution - Test Compound (CDQ) Dilutions incubation Incubation: Incubate Aβ peptide with Test Compound/Control at 37°C reagents->incubation measurement Fluorescence Measurement: Add ThT and measure fluorescence (Ex: 440 nm, Em: 485 nm) incubation->measurement inhibition_calc Calculate % Inhibition of Aggregation measurement->inhibition_calc

Caption: Workflow for the beta-amyloid aggregation assay.

Detailed Protocol:

  • Reagent Preparation:

    • Aβ(1-42) Solution: Prepare a stock solution of synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in an appropriate buffer (e.g., PBS) to the desired concentration.

    • Thioflavin T (ThT) Solution: Prepare a stock solution of ThT in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a microplate, combine the Aβ(1-42) peptide solution with various concentrations of the test compound or a reference inhibitor (e.g., Curcumin).

    • Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

    • After incubation, add the ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the control (no inhibitor).

    • The fluorescence intensity is proportional to the amount of amyloid fibrils formed.

Conclusion and Future Directions

The available computational data strongly suggests that this compound is a promising candidate for further investigation as an anti-Alzheimer's agent. Its predicted ability to inhibit acetylcholinesterase, a clinically validated target, provides a solid foundation for its therapeutic potential. Furthermore, the demonstrated anti-cholinesterase and anti-amyloid activities of its close structural analogs lend experimental support to the promise of the 6,7-dimethoxyquinazoline scaffold.

Future research should focus on the experimental validation of these in silico findings. The synthesis of this compound and its evaluation in the described in vitro assays are critical next steps. Subsequent studies could explore its efficacy in cell-based models of Alzheimer's disease to assess its neuroprotective effects and delve deeper into its mechanism of action, including its impact on tau pathology and neuroinflammation. Successful outcomes from these preclinical studies would warrant further investigation in in vivo animal models of Alzheimer's disease to evaluate its pharmacokinetic properties, safety, and therapeutic efficacy. The multi-target potential of this compound makes it a particularly attractive candidate for the development of a novel disease-modifying therapy for Alzheimer's disease.

Methodological & Application

Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of several clinically important tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. These drugs target key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways. This document provides detailed experimental protocols for the synthesis of this compound and its precursor, 6,7-dimethoxyquinazolin-4(3H)-one. Additionally, it outlines the subsequent conversion of the chlorinated intermediate into Gefitinib, a representative TKI. The protocols are supplemented with quantitative data on reaction yields and diagrams of the synthetic and signaling pathways.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The 6,7-dimethoxyquinazoline (B1622564) scaffold is a key pharmacophore in a number of approved anticancer drugs. This compound serves as a versatile building block, with the chlorine atom at the 4-position being susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.[1] The dimethoxy groups at the 6 and 7-positions are crucial for binding to the ATP pocket of target kinases. Understanding the efficient synthesis of this intermediate is critical for the development and manufacturing of these life-saving therapeutics.[1][2]

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one and this compound
StepStarting MaterialReagentsReported Yield (%)Reference
1. Cyclization 4,5-Dimethoxy-2-aminobenzoic acidFormamide20[2]
4,5-Dimethoxy-2-aminobenzoic acidFormamidine (B1211174) acetate (B1210297), Ethanol (B145695)87[2]
2. Chlorination 6,7-Dimethoxyquinazolin-4(3H)-oneThionyl chloride (SOCl₂), DMF (cat.)98[3]
6,7-Dimethoxyquinazolin-4(3H)-oneThionyl chloride (SOCl₂), DMF (cat.)93[2]
6,7-Dimethoxyquinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)44[2]
6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-onePhosphoryl chloride (POCl₃), N,N-diethylaniline89[4][5]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (from 4,5-Dimethoxy-2-aminobenzoic acid)

This protocol describes the cyclization of 4,5-dimethoxy-2-aminobenzoic acid using formamidine acetate to yield 6,7-dimethoxyquinazolin-4(3H)-one.[2]

Materials:

  • 4,5-Dimethoxy-2-aminobenzoic acid

  • Formamidine acetate

  • Absolute ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

  • TLC plates and developing chamber

Procedure:

  • To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the solid product under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one. A yield of approximately 87% can be expected.[2]

Protocol 2: Synthesis of this compound (from 6,7-dimethoxyquinazolin-4(3H)-one)

This protocol details the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using thionyl chloride.[2][3]

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).

  • Carefully add thionyl chloride (200 mL) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (0.2 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene (2 x 50 mL) and azeotrope to remove the last traces of thionyl chloride.

  • Dissolve the residue in dichloromethane (550 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL) followed by brine (1 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound as a white solid. A yield of up to 98% has been reported for this step.[3]

Protocol 3: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 3-chloro-4-fluoroaniline (B193440).[6]

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL two-necked flask, add this compound (6.30 g, 0.03 mol).

  • Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) and 100 mL of isopropanol.

  • Stir the mixture at room temperature for 1 hour.

  • A precipitate will form. Filter the solid and wash it with isopropanol.

  • Dry the precipitate in an oven at 60°C for 24 hours to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. A high yield (98% for the two steps of chlorination and substitution) has been reported.[6]

Visualizations

Synthetic Pathway of this compound and its Conversion to Gefitinib

Synthetic_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Final Synthesis Steps 4_5_dimethoxy_2_aminobenzoic_acid 4,5-Dimethoxy-2- aminobenzoic acid 6_7_dimethoxyquinazolin_4_one 6,7-Dimethoxyquinazolin-4(3H)-one 4_5_dimethoxy_2_aminobenzoic_acid->6_7_dimethoxyquinazolin_4_one Formamidine acetate, Ethanol, Reflux 4_chloro_6_7_dimethoxyquinazoline 4-Chloro-6,7- dimethoxyquinazoline 6_7_dimethoxyquinazolin_4_one->4_chloro_6_7_dimethoxyquinazoline SOCl₂, DMF (cat.), Reflux gefitinib_precursor N-(3-Chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine 4_chloro_6_7_dimethoxyquinazoline->gefitinib_precursor Isopropanol, RT 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline 3_chloro_4_fluoroaniline->gefitinib_precursor gefitinib Gefitinib gefitinib_precursor->gefitinib Demethylation & Etherification

Caption: Synthetic route to Gefitinib via this compound.

Role of this compound as a Key Intermediate

Key_Intermediate start Starting Materials (e.g., 4,5-Dimethoxy-2-aminobenzoic acid) intermediate This compound start->intermediate Multi-step Synthesis gefitinib Gefitinib (EGFR Inhibitor) intermediate->gefitinib Nucleophilic Substitution + Further Steps erlotinib Erlotinib (EGFR Inhibitor) intermediate->erlotinib Nucleophilic Substitution + Further Steps lapatinib Lapatinib (EGFR/HER2 Inhibitor) intermediate->lapatinib Nucleophilic Substitution + Further Steps

Caption: this compound as a central precursor.

Simplified EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT transcription Gene Transcription RAS_RAF_MEK_ERK->transcription PI3K_AKT->transcription gefitinib Gefitinib gefitinib->P_EGFR Inhibition proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

References

Application Notes and Protocols: Synthesis of Gefitinib from 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the synthesis of Gefitinib, a potent anti-cancer agent, commencing from the key intermediate 4-Chloro-6,7-dimethoxyquinazoline.

Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in controlling cell proliferation and apoptosis.[1][2] This document outlines a multi-step synthesis procedure, presenting quantitative data in structured tables and detailed methodologies for each critical experimental stage.

Overall Synthesis Workflow

The synthesis of Gefitinib from this compound is a three-step process involving nucleophilic aromatic substitution, selective demethylation, and Williamson etherification.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Demethylation cluster_2 Step 3: Williamson Etherification This compound This compound Intermediate_1 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline This compound->Intermediate_1 3-chloro-4-fluoroaniline (B193440), isopropanol, reflux Intermediate_2 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol Intermediate_1->Intermediate_2 Methanesulfonic acid, L-methionine, reflux Gefitinib Gefitinib Intermediate_2->Gefitinib 4-(3-chloropropyl)morpholine (B193441), K2CO3, DMF

Caption: Overall workflow for the synthesis of Gefitinib.

Experimental Protocols

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C-4 position of the quinazoline (B50416) ring is displaced by 3-chloro-4-fluoroaniline.[3]

Materials:

  • This compound

  • 3-chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • In a 250 mL two-necked flask, add this compound (6.30 g, 0.03 mol, 1 equivalent).

  • Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol, 2.3 equivalents) and 100 mL of isopropanol.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resulting precipitate and wash it with isopropanol.

  • Dry the solid in an oven at 60°C for 24 hours to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline as a white solid.[3]

Step 2: Demethylation to 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol

This step involves the selective demethylation of the methoxy (B1213986) group at the C-6 position.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

  • Methanesulfonic acid

  • L-methionine

Procedure:

  • To a mixture of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (3.3 g, 0.01 mol, 1 equivalent) and L-methionine (2.9 g, 0.02 mol, 2 equivalents), add 20 mL of methanesulfonic acid.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Adjust the pH of the solution to 8-9 with 2 M NaOH.

  • Extract the mixture with chloroform (B151607) (2 x 50 mL).

  • Dry the combined organic layers with anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by radial chromatography to yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol.

Step 3: Synthesis of Gefitinib via Williamson Etherification

The final step is an O-alkylation reaction to introduce the morpholinopropoxy side chain.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol

  • 4-(3-chloropropyl)morpholine

  • Anhydrous K2CO3

  • Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol (0.1 g, 0.28 mmol, 1 equivalent) in 5 mL of DMF.

  • Add anhydrous K2CO3 (0.1 g, 0.7 mmol, 2.5 equivalents).

  • To this mixture, add 4-(3-chloropropyl)morpholine (77.8 mg, 0.475 mmol, 2 equivalents) and stir for 3 hours.

  • Cool the mixture to room temperature and add 5 mL of cold water.

  • Extract the resulting mixture with chloroform (2 x 5 mL).

  • Dry the chloroform filtrate with anhydrous Na2SO4.

  • Concentrate the filtrate and purify by radial chromatography to obtain Gefitinib as a white solid.[3]

Quantitative Data Summary

The following table summarizes the yields, melting points, and purity of the key compounds in the synthesis of Gefitinib.

CompoundMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Purity by HPLC (%)Reference
4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline347.7798253-25599.4[3]
4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol333.74----
Gefitinib446.9025195-19799.9[3]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis STAT->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Application Notes and Protocols: The Role of 4-Chloro-6,7-dimethoxyquinazoline in the Synthesis of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that plays a significant role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for anticancer drug development. The 4-anilinoquinazoline (B1210976) scaffold has emerged as a highly effective pharmacophore for designing potent and selective EGFR tyrosine kinase inhibitors (TKIs).[1][4]

A key intermediate in the synthesis of many of these life-saving drugs is 4-chloro-6,7-dimethoxyquinazoline . This molecule serves as a versatile building block, allowing for the crucial introduction of various substituted anilines at the C-4 position via nucleophilic aromatic substitution (SNAr). This reaction is central to creating the core structure of several first and second-generation EGFR inhibitors, including Gefitinib and Erlotinib (B232). These notes provide an overview of the EGFR signaling pathway, the mechanism of inhibition, and detailed protocols for the synthesis of EGFR inhibitors using this key quinazoline (B50416) intermediate.

EGFR Signaling Pathway and Mechanism of Inhibition

EGFR activation begins when a ligand, such as an epidermal growth factor (EGF), binds to its extracellular domain. This triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

EGFR inhibitors based on the 4-anilinoquinazoline scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation process. This blockade halts the downstream signaling cascades, leading to the suppression of cancer cell growth and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR_inactive EGFR (Inactive) EGFR_active EGFR Dimer (Active & Phosphorylated) EGFR_inactive->EGFR_active Ligand Binding PI3K_AKT PI3K/AKT Pathway EGFR_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_active->RAS_MAPK Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR_active Blocks ATP Binding Site ATP ATP Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: EGFR signaling pathway and TKI inhibition mechanism.

General Synthetic Strategy

The synthesis of 4-anilinoquinazoline-based EGFR inhibitors predominantly relies on two key steps. First, the precursor, 6,7-dimethoxy-3H-quinazolin-4-one, is chlorinated to produce the highly reactive intermediate, this compound. Second, this intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a specific substituted aniline, effectively coupling the two core fragments of the final drug molecule.

Synthesis_Workflow start 6,7-Dimethoxy-3H- quinazolin-4-one chlorination Chlorination (e.g., SOCl₂, POCl₃) start->chlorination intermediate This compound (Key Intermediate) chlorination->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar product 4-Anilinoquinazoline Core (EGFR Inhibitor Precursor) snar->product aniline Substituted Aniline aniline->snar modification Further Modifications (Optional) product->modification final_product Final EGFR Inhibitor modification->final_product

Caption: General workflow for synthesizing EGFR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound (Key Intermediate)

This protocol details the chlorination of 6,7-dimethoxy-3H-quinazolin-4-one, a critical first step.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (B28343)

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Place 6,7-dimethoxy-3H-quinazolin-4-one (e.g., 10 g, 0.05 mol) into a two-neck round-bottom flask.[5]

  • Carefully add thionyl chloride (e.g., 50 mL) to the flask under a fume hood.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours.[5]

  • After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and concentrate again to azeotropically remove any remaining SOCl₂.

  • Triturate the resulting solid with a non-polar solvent like hexane, filter, and dry under vacuum to obtain this compound as a solid.

ReactantMolar Eq.ReagentSolventTime (h)Temp (°C)Yield (%)Reference
6,7-dimethoxy-3H-quinazolin-4-one1.0SOCl₂, DMF (cat.)Thionyl Chloride4Reflux~90[5]
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one1.0POCl₃, N,N-diethylanilinePhosphoryl Chloride0.580-9089[6]
Protocol 2: Synthesis of Gefitinib

This protocol describes the synthesis of Gefitinib via the SNAr reaction between the chlorinated intermediate and 3-chloro-4-fluoroaniline (B193440), followed by further modifications.

Gefitinib_Synthesis start This compound step1 SNA-r with 3-chloro-4-fluoroaniline in Isopropanol (B130326) start->step1 intermediate1 N-(3-chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine step1->intermediate1 step2 Demethylation at C6-OH (L-methionine, methanesulfonic acid) intermediate1->step2 intermediate2 4-((3-chloro-4-fluorophenyl)amino)-7- methoxyquinazolin-6-ol step2->intermediate2 step3 Williamson Ether Synthesis (4-(3-chloropropyl)morpholine, K₂CO₃) intermediate2->step3 product Gefitinib step3->product

Caption: Synthetic pathway for Gefitinib.

Part A: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • Dissolve this compound (e.g., 6.30 g, 0.03 mol) in isopropanol (e.g., 100 mL) in a flask.[5]

  • Add 3-chloro-4-fluoroaniline (e.g., 10.00 g, 0.069 mol) to the solution.[5]

  • Stir the mixture at room temperature for 1 hour. A precipitate will form.[5]

  • Filter the resulting precipitate, wash it thoroughly with isopropanol, and dry it in an oven at 60°C to yield the product.[5]

Part B: Demethylation and Etherification to form Gefitinib

  • The product from Part A is subjected to selective demethylation at the C-6 position using reagents like L-methionine and methanesulfonic acid to yield 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.[2][5]

  • This intermediate (e.g., 100 mg, 0.238 mmol) is then dissolved in DMF.[5]

  • Potassium carbonate (K₂CO₃) is added as a base, followed by the addition of 4-(3-chloropropyl)morpholine.[5]

  • The mixture is heated (e.g., at 80°C for 1 hour) to facilitate the Williamson ether synthesis.[5]

  • After completion, the reaction mixture is worked up (e.g., extraction with chloroform) and purified via chromatography to yield Gefitinib as a white solid.[5]

StepKey ReagentsSolventTemp (°C)Yield (%)Reference
SNAr 3-chloro-4-fluoroanilineIsopropanolRoom Temp98[5]
Demethylation L-methionine, methanesulfonic acid-12093[5]
Etherification 4-(3-chloropropyl)morpholine, K₂CO₃DMF8025[5]
Overall Yield ---21 [5][7]
Protocol 3: Synthesis of Erlotinib Hydrochloride

Erlotinib synthesis involves a similar strategy but uses a different quinazoline precursor and aniline. The key intermediate is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851).

Part A: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • To a flask containing 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (e.g., 10.0 g, 34 mmol), add phosphoryl chloride (POCl₃, e.g., 30 mL) and N,N-diethylaniline (e.g., 5.8 g, 38.9 mmol) with stirring.[6]

  • Heat the reaction mixture to 80-90°C for 30 minutes.[6]

  • Remove the excess POCl₃ under reduced pressure.

  • Triturate the resulting dark oil with toluene and proceed to the next step.

Part B: Synthesis of Erlotinib Hydrochloride

  • Prepare a solution of 3-ethynylaniline (B136080) (e.g., 8.80 g, 75 mmol) and pyridine (B92270) (e.g., 5.90 g, 75 mmol) in isopropanol (e.g., 260 mL).[6][8]

  • To this solution, add a solution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (from Part A, e.g., 20.30 g, 65 mmol) in isopropanol (100 mL) dropwise.[6]

  • Heat the mixture at reflux for 4 hours under an argon atmosphere. An orange solid will precipitate.[6]

  • After cooling, filter the precipitate, wash with hot isopropanol, and dry to afford the crude product.[6]

  • The crude product can be purified by crystallization from methanol (B129727) or by column chromatography to yield pure Erlotinib, which can then be converted to its hydrochloride salt.[8]

StepKey ReagentsSolventTemp (°C)Yield (%)Reference
Chlorination POCl₃, N,N-diethylanilinePOCl₃80-9089[6]
SNAr 3-ethynylaniline, PyridineIsopropanolReflux95[6]
Overall Yield ---~85 [6]

Summary of Quantitative Data

The following table summarizes the reported yields for the synthesis of various EGFR inhibitors where a 4-chloroquinazoline (B184009) intermediate is a key component.

InhibitorKey IntermediateOverall Yield (%)No. of StepsKey FeaturesReferences
Gefitinib This compound106Original AstraZeneca synthesis with protection/deprotection steps.[2][5]
Gefitinib This compound214Improved synthesis starting from 6,7-dimethoxy-3H-quinazolin-4-one.[5][7]
Gefitinib 2,4-dichloro-6,7-dimethoxyquinazoline144Avoids chromatography; uses selective dehalogenation.[2]
Erlotinib 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline335Improved synthesis from 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one.[6]
Vandetanib Unstable 4-chloroquinazoline intermediate79Alternative route using Dimroth rearrangement to avoid harsh reagents.[4]

This compound and its analogs are indispensable intermediates in the synthesis of a major class of EGFR inhibitors. The chlorination of the quinazolinone precursor provides a reactive electrophilic center at the C-4 position, which is readily susceptible to nucleophilic attack by substituted anilines. This robust and high-yielding SNAr reaction forms the cornerstone of manufacturing processes for drugs like Gefitinib and Erlotinib. The protocols and data presented herein highlight the efficiency and versatility of this synthetic strategy, providing a valuable resource for professionals in medicinal chemistry and drug development.

References

Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis and Evaluation of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

This document provides a comprehensive technical resource for researchers, scientists, and professionals in drug development, focusing on 4-anilino-6,7-dimethoxyquinazoline derivatives. These compounds are a significant class of heterocyclic molecules, forming the core structure of several targeted cancer therapies due to their potent kinase inhibitory activity.[1][2] This guide details the synthetic protocols, biological evaluation methods, and key signaling pathways associated with this important chemical scaffold.

Overview and Mechanism of Action

The 4-anilino-6,7-dimethoxyquinazoline core is the foundation for a class of compounds with substantial biological activity.[1] Derivatives are primarily recognized for their potent inhibition of various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1] The primary mechanism of action is the competitive binding to the ATP-binding site of tyrosine kinase domains, which inhibits autophosphorylation and subsequent downstream signal transduction.[3] This interference with cellular communication ultimately disrupts processes like cell growth and division.[4]

Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5] Aberrant EGFR signaling is implicated in numerous cancers, promoting uncontrolled cell proliferation and inhibiting apoptosis.[6] Similarly, VEGFR signaling is critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7] By inhibiting these pathways, 4-anilino-6,7-dimethoxyquinazoline derivatives exert potent anti-tumor and anti-angiogenic effects.[2]

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common and effective synthetic strategy involves the reaction of a 4-chloro-6,7-dimethoxyquinazoline intermediate with an appropriately substituted aniline (B41778).[1][4] This modular approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

2.1. General Synthetic Scheme

The overall synthesis can be summarized in two main stages:

  • Formation of the Quinazoline (B50416) Core and Chlorination: Starting from substituted anthranilic acids or related precursors to build the 6,7-dimethoxyquinazolin-4-one ring system, followed by chlorination to yield the reactive intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the 4-chloro intermediate with a selected substituted aniline to yield the final product.

2.2. Experimental Protocol: Synthesis of this compound (Intermediate)

This protocol is based on synthetic routes for established EGFR inhibitors.[3][8]

  • Materials: 6,7-dimethoxyquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent).

    • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • A solid precipitate will form. Adjust the pH to ~8 with a suitable base (e.g., concentrated ammonia (B1221849) solution or NaOH solution) while keeping the mixture cool in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum to yield this compound as a solid.

2.3. Experimental Protocol: Synthesis of Final 4-Anilino Derivative

This protocol describes the final coupling step.[6]

  • Materials: this compound (1 equivalent), substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1-1.2 equivalents), Isopropanol (B130326) (or another suitable solvent like acetonitrile).

  • Procedure:

    • Suspend this compound (1 equivalent) in isopropanol in a round-bottom flask.

    • Add the substituted aniline (1-1.2 equivalents) to the suspension.

    • Heat the mixture to reflux (approximately 80-85 °C) and stir for 4-8 hours. The reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product will often form.

    • Collect the solid product by filtration.

    • Wash the collected solid with the reaction solvent (isopropanol) and then with a non-polar solvent like diethyl ether or hexane (B92381) to remove impurities.

    • Dry the final product under vacuum. Further purification can be achieved by recrystallization if necessary.

2.4. Summary of Synthetic Yields

The efficiency of synthesis is a critical factor in drug development. The table below presents typical yields for key transformations in the synthesis of related compounds.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
NitrationMethyl 3,4-dimethoxybenzoate derivative6-Nitro derivative~90%[8]
Reduction6-Nitro derivative6-Amino derivative77-92%[8][9]
Cyclization6-Amino derivativeQuinazolinone CoreHigh[4]
ChlorinationQuinazolinone Core4-Chloroquinazoline~88%[10]
SNAr Coupling4-Chloroquinazoline + AnilineFinal Product65-85%[6]
Overall Yield - Gefitinib / Erlotinib 10-44% [3][9]

Biological Evaluation and Protocols

The anticancer and anti-angiogenic properties of these derivatives are evaluated using a series of in vitro and in vivo assays.

3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][11]

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Materials: Cancer cell lines (e.g., HCT116, K562, SKBR3), cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

3.2. Other Relevant Assays

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.[1] Viable cells exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[1]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[2]

  • Chorioallantoic Membrane (CAM) Assay: An in vivo model to assess the anti-angiogenic potential of a compound by observing its effect on blood vessel formation in a developing chick embryo.[2][5]

3.3. Summary of Biological Activity

The following table summarizes the cytotoxic activity of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines.

Compound IDHCT116 (Colon) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)SKBR3 (Breast) IC₅₀ (µM)Reference
RB1 Potent ActivityPotent ActivityPotent Activity[2]
RB4 Moderate ActivityModerate ActivityModerate Activity[2]
RB7 Moderate ActivityModerate ActivityModerate Activity[2]
Cisplatin (Standard) Comparable to RB1Comparable to RB1Comparable to RB1[2]

Note: "Potent" and "Moderate" are qualitative descriptors from the source literature; specific IC₅₀ values can be found therein.

Signaling Pathways and Visualizations

Derivatives of 4-anilino-6,7-dimethoxyquinazoline primarily target the EGFR and VEGFR signaling pathways. Understanding these pathways is crucial for rational drug design and development.

4.1. EGFR Signaling Pathway

Activation of EGFR by ligands like EGF leads to receptor dimerization and autophosphorylation, triggering downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[12][13] The diagram below illustrates how quinazoline derivatives inhibit this process.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Adaptors Adaptor Proteins (Grb2, Shc) EGFR->Adaptors Recruits PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binds Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding RAS RAS Adaptors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis

Figure 1: Inhibition of the EGFR Signaling Pathway.

4.2. VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells is a primary driver of angiogenesis.[14] This activation initiates signaling through pathways like PLCγ-PKC-MAPK and PI3K-Akt, leading to endothelial cell proliferation, migration, and survival.[7]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC Ligand VEGF Ligand->VEGFR2 Binds Inhibitor Quinazoline Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity MAPK MAPK Pathway PLCg->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Migration Migration SRC->Migration Proliferation Proliferation MAPK->Proliferation

Figure 2: Inhibition of the VEGFR-2 Signaling Pathway.

4.3. Drug Discovery and Evaluation Workflow

The development of novel quinazoline derivatives follows a structured workflow from initial synthesis to preclinical evaluation.

Workflow node_synthesis Synthesis of Quinazoline Derivatives node_purification Purification & Isolation (Chromatography, Recrystallization) node_synthesis->node_purification node_char Structural Characterization (NMR, LC-MS, FT-IR) node_purification->node_char node_invitro In Vitro Screening (Kinase Assays, Cytotoxicity) node_char->node_invitro node_invivo In Vivo Evaluation (Tumor Models, Angiogenesis) node_invitro->node_invivo Promising Compounds node_sar SAR Analysis & Lead Optimization node_invitro->node_sar node_invivo->node_sar node_sar->node_synthesis Iterative Design node_preclinical Preclinical Candidate Selection node_sar->node_preclinical

Figure 3: General Drug Discovery Workflow.

References

Application Notes and Protocols: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to synthesize 4-chloro-6,7-dimethoxyquinazoline, a crucial intermediate in the development of various therapeutic agents. The protocols outlined below are based on established and published procedures, offering a comparative overview of different chlorination strategies.

Introduction

The conversion of 6,7-dimethoxyquinazolin-4(3H)-one to its 4-chloro derivative is a pivotal step in the synthesis of a wide array of biologically active molecules, including kinase inhibitors used in cancer therapy. The hydroxyl group at the 4-position of the quinazolinone ring is transformed into a chlorine atom, which then serves as a versatile leaving group for subsequent nucleophilic substitution reactions. Several reagents and conditions have been successfully employed for this chlorination, with the most common being phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The choice of reagent can influence reaction yield, purity, and scalability. This document details various protocols to assist researchers in selecting and performing the optimal procedure for their specific needs.

Data Presentation: Comparison of Chlorination Methodologies

Chlorinating ReagentCo-reagent/SolventTemperatureReaction TimeYieldReference
Thionyl chloride (SOCl₂)N,N-dimethylformamide (DMF)Reflux5 hours93%[1]
Thionyl chloride (SOCl₂)N,N-dimethylformamide (DMF)Reflux6 hours98%[2]
Phosphorus oxychloride (POCl₃)N,N-dimethylanilineReflux5 hoursNot Specified[3]
Phosphorus oxychloride (POCl₃)N,N-diethylaniline80-90 °C30 minutes89%[4]
Phosphorus oxychloride (POCl₃)N,N-dimethylformamide (DMF)Reflux8 hours75%[5]
Phosphorus pentachloride (PCl₅) / POCl₃Not SpecifiedRefluxNot SpecifiedNot Specified[5]
Oxalyl chlorideN,N-dimethylformamide (DMF)Not SpecifiedNot SpecifiedNot Specified[6][7]

Experimental Workflow

The general workflow for the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one is depicted below. This process involves the reaction of the starting material with a chlorinating agent, followed by workup and purification to isolate the desired product.

Chlorination_Workflow General Workflow for Chlorination start Start: 6,7-dimethoxyquinazolin-4(3H)-one reagents Chlorinating Agent (e.g., SOCl₂, POCl₃) + Additive (e.g., DMF) start->reagents 1. Addition of Reagents reaction Reaction (Heating/Reflux) reagents->reaction 2. Reaction Setup workup Work-up: - Quenching (ice water) - Neutralization (base) - Extraction reaction->workup 3. Post-reaction purification Purification: - Filtration - Recrystallization workup->purification 4. Isolation product Product: This compound purification->product 5. Final Product

Caption: General workflow for the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and DMF

This protocol is a high-yielding method utilizing thionyl chloride as the chlorinating agent with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

Materials:

Procedure:

  • To a solution of 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.[2]

  • Heat the reaction mixture at reflux for 6 hours.[2]

  • After cooling the reaction, remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[2]

  • Dissolve the residue in dichloromethane (550 ml).[2]

  • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) followed by brine.[2]

  • Dry the organic phase over magnesium sulfate and evaporate the solvent in vacuo to yield this compound as a white solid (10.7 g, 98% yield).[2]

Protocol 2: Chlorination using Phosphorus Oxychloride and DMF

This protocol employs phosphorus oxychloride (POCl₃) and DMF for the chlorination.[5]

Materials:

  • 2,4-dihydroxy-6,7-dimethoxyquinazoline (a tautomer of 6,7-dimethoxyquinazolin-4(3H)-one)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Crushed ice

Procedure:

  • In a 1 L round-bottom flask equipped with a stirrer, condenser, and thermowell, add 2,4-dihydroxy-6,7-dimethoxyquinazoline (100 g, 0.45 mol) and POCl₃ (300 mL).[5]

  • Add DMF (10 mL) to the mixture.[5]

  • Heat the reaction mixture to reflux for 8 hours.[5]

  • Distill off the excess POCl₃ (200 mL).[5]

  • Pour the liquid residue onto stirred crushed ice.[5]

  • The resulting solid can be further purified as needed. This method reportedly yields the product in 75% yield.[5]

Protocol 3: Chlorination using Phosphorus Oxychloride and N,N-diethylaniline

This method provides a rapid conversion using POCl₃ with N,N-diethylaniline as a base.[4]

Materials:

  • 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one (as an example substrate)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Toluene

Procedure:

  • To N,N-diethylaniline (5.8 g, 38.9 mmol), add phosphorus oxychloride (30 mL) with magnetic stirring.[4]

  • Add 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one (10.0 g, 34 mmol) to the mixture.[4]

  • Immerse the reaction flask in an oil bath preheated to 70 °C and increase the temperature to 90 °C over 10 minutes.

  • Maintain the reaction temperature at 80-90 °C for an additional 30 minutes.[4]

  • Remove most of the excess phosphorus oxychloride under reduced pressure.[4]

  • Triturate the resulting dark oil with toluene (3 x 150 mL) to isolate the product.[4] This method was reported to yield 89% of the chlorinated product.[4]

Signaling Pathway Diagram

The chlorination of 6,7-dimethoxyquinazolin-4(3H)-one does not directly involve a biological signaling pathway. However, the product, this compound, is a key intermediate in the synthesis of kinase inhibitors that do target signaling pathways. For instance, it is a precursor for gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Kinase_Inhibitor_Logic Role in Kinase Inhibitor Synthesis start 6,7-dimethoxyquinazolin- 4(3H)-one chlorination Chlorination start->chlorination intermediate This compound chlorination->intermediate substitution Nucleophilic Aromatic Substitution intermediate->substitution inhibitor Kinase Inhibitor (e.g., Gefitinib) substitution->inhibitor

Caption: Synthesis pathway from starting material to a kinase inhibitor.

References

Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline. This key intermediate is pivotal in the synthesis of a wide array of biologically active compounds, notably as inhibitors of crucial signaling pathways in cancer therapy.

Introduction

This compound is a versatile heterocyclic compound extensively used as a building block in medicinal chemistry. The electron-withdrawing effect of the quinazoline (B50416) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C4-position, allowing for the introduction of diverse functional groups. The resulting 4-substituted-6,7-dimethoxyquinazoline derivatives have shown significant therapeutic potential, particularly as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. These receptors are key components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2] This document outlines the reaction conditions and detailed protocols for the substitution of the C4-chloro group with amine, alcohol, and thiol nucleophiles.

Synthesis of Starting Material: this compound

The precursor, this compound, is typically synthesized from 6,7-dimethoxyquinazolin-4(3H)-one through chlorination.

Protocol 1: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one

This protocol describes the conversion of the quinazolinone to the corresponding 4-chloroquinazoline (B184009) using thionyl chloride or phosphorus oxychloride.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[3]

  • N,N-Dimethylformamide (DMF) (catalytic amount) or N,N-dimethylaniline[3][4]

  • Toluene (B28343)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a flask containing 6,7-dimethoxyquinazolin-4(3H)-one, add an excess of thionyl chloride or phosphorus oxychloride.[3]

  • Add a catalytic amount of DMF or N,N-dimethylaniline.[3][4]

  • Heat the reaction mixture to reflux for 5-6 hours.[4][5]

  • After cooling to room temperature, remove the excess chlorinating agent under reduced pressure.

  • Azeotrope the residue with toluene to remove any remaining traces of the chlorinating agent.[5]

  • Carefully pour the residue into ice-cold water with vigorous stirring.[4]

  • Adjust the pH to approximately 7 with a saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.[5]

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position of this compound is susceptible to displacement by a variety of nucleophiles. The following sections provide reaction conditions and protocols for reactions with amines, alcohols, and thiols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of potent EGFR and VEGFR inhibitors.[6]

Table 1: Reaction Conditions for Nucleophilic Substitution with Amines

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778) derivativesIsopropanol (B130326)-Reflux6Satisfactory[4]
4-(N,N-dimethylamino)-anilineDioxaneDIPEA801265[7][8]
4-AminophenolDioxaneDIPEA801260[7][8]
Substituted anilinesIsopropanol-Reflux553-64[9]
3-Chloro-4-fluoroanilineIsopropanol-Room Temp198[10]

Protocol 2: General Procedure for Reaction with Amines

This protocol describes a typical procedure for the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives.

Materials:

  • This compound

  • Appropriate aniline derivative (1.0 - 1.2 equivalents)

  • Isopropanol or Dioxane

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.5 - 2.0 equivalents)

Procedure:

  • Dissolve this compound in isopropanol or dioxane in a round-bottom flask.

  • Add the desired aniline derivative to the solution.

  • If a base is required, add DIPEA to the reaction mixture.[7][8]

  • Heat the mixture to the specified temperature (e.g., 80 °C or reflux) and stir for the indicated time (5-12 hours).[4][7][8][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[7][8]

Reaction with Alcohol Nucleophiles

The synthesis of 4-alkoxy-6,7-dimethoxyquinazolines can be achieved through the nucleophilic substitution of the 4-chloro substituent with an alcohol. This reaction often requires the use of a base to generate the more nucleophilic alkoxide.

Table 2: Representative Reaction Conditions for Nucleophilic Substitution with Alcohols

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Various alcoholsDMFK₂CO₃90Not Specified63-92[11]

Note: The referenced procedure is for a quinoline (B57606) system, but the conditions are expected to be applicable to the quinazoline system.

Protocol 3: General Procedure for Reaction with Alcohols

This protocol provides a general method for the synthesis of 4-alkoxy-6,7-dimethoxyquinazoline derivatives.

Materials:

  • This compound

  • Desired alcohol (1.0 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired alcohol and anhydrous potassium carbonate.[11]

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC.[11]

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles allows for the introduction of a sulfur linkage at the C4-position, leading to 4-thioether-6,7-dimethoxyquinazoline derivatives. A base is typically employed to generate the thiolate anion, which is a potent nucleophile.

Table 3: Representative Reaction Conditions for Nucleophilic Substitution with Thiols

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNot SpecifiedTriethylamineNot SpecifiedNot SpecifiedNot Specified[12]

Note: The referenced procedure is for a different quinoline system, but the conditions are expected to be applicable.

Protocol 4: General Procedure for Reaction with Thiols

This protocol outlines a general method for the synthesis of 4-(arylthio)-6,7-dimethoxyquinazoline derivatives.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)

  • A suitable solvent (e.g., DMF, Acetonitrile)

  • A suitable base (e.g., Triethylamine, Potassium Carbonate) (1.5 - 2.0 equivalents)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the desired thiol and the base to the reaction mixture.[12]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathway

Many 4-substituted-6,7-dimethoxyquinazoline derivatives are potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2.[1] These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis.[13][14] The binding of growth factors like EGF or VEGF to their respective receptors leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Akt/mTOR/p70S6K pathway.[13][15] By inhibiting the kinase activity of these receptors, the quinazoline derivatives can block these signaling pathways and thereby exert their anti-cancer effects.[13][16]

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Akt Akt P_EGFR->Akt P_VEGFR2->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation Angiogenesis Angiogenesis p70S6K->Angiogenesis Quinazoline 4-Substituted-6,7-dimethoxyquinazoline Quinazoline->P_EGFR Inhibits Quinazoline->P_VEGFR2 Inhibits

Caption: EGFR/VEGFR-2 signaling pathway and inhibition by quinazoline derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-substituted-6,7-dimethoxyquinazoline derivatives is a multi-step process that begins with the synthesis of the chlorinated precursor, followed by the nucleophilic substitution, and concluding with purification and characterization.

experimental_workflow start Start: 6,7-dimethoxyquinazolin-4(3H)-one chlorination Chlorination (Protocol 1) start->chlorination intermediate This compound chlorination->intermediate substitution Nucleophilic Substitution (Protocols 2, 3, or 4) intermediate->substitution product Crude 4-Substituted Product substitution->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure 4-Substituted-6,7-dimethoxyquinazoline purification->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Use of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of compounds derived from 4-chloro-6,7-dimethoxyquinazoline in various cell-based assays. This scaffold is a cornerstone in the development of targeted therapies, particularly as tyrosine kinase inhibitors.

Introduction

This compound serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules. Its derivatives, most notably 4-anilino-6,7-dimethoxyquinazolines like Gefitinib and Erlotinib (B232), have been extensively studied and developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3] Beyond EGFR, derivatives of this quinazoline (B50416) scaffold have also shown inhibitory activity against other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is implicated in inflammation and cancer.[4][5]

These notes will detail the application of these compounds in fundamental cell-based assays to assess their therapeutic potential.

Data Presentation: In Vitro Efficacy of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of two prominent 4-anilino-6,7-dimethoxyquinazoline derivatives, Gefitinib and Erlotinib, across a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic and anti-proliferative efficacy of these compounds.

Table 1: IC50 Values of Gefitinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
PC-9Non-Small Cell Lung Cancer0.8 - 77.26
H3255Non-Small Cell Lung Cancer3
HCC827Non-Small Cell Lung Cancer13.06
A549Non-Small Cell Lung Cancer>10,000
H1650Non-Small Cell Lung Cancer>4,000
H1975Non-Small Cell Lung Cancer>4,000
DiFiColon Cancer-
MDA-MB-468Breast Cancer-

Note: IC50 values can vary between studies due to different experimental conditions.[6][7][8][9][10]

Table 2: IC50 Values of Erlotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
PC-9Non-Small Cell Lung Cancer7
H3255Non-Small Cell Lung Cancer12
A549Non-Small Cell Lung Cancer>20,000
H1975Non-Small Cell Lung Cancer>20,000
HNSHead and Neck Cancer20
DiFiColon Cancer-
MDA-MB-468Breast Cancer-
BxPC-3Pancreatic Cancer1,260
AsPC-1Pancreatic Cancer5,800
SK-BR-3Breast Cancer3,980
BT-474Breast Cancer5,010
T-47DBreast Cancer9,800

Note: IC50 values can vary between studies due to different experimental conditions.[6][7][11][12]

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR->EGFR P P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline 4-Anilino-6,7-dimethoxy- quinazoline Derivative Quinazoline->EGFR Inhibition (ATP Competition)

Caption: EGFR Signaling Pathway Inhibition by 4-Anilino-6,7-dimethoxyquinazoline Derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Quinazoline Quinazoline Derivative Quinazoline->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Gene Gene Transcription (Inflammation, Survival) DNA->Gene

Caption: NF-κB Signaling Pathway Inhibition by Quinazoline Derivatives.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) Viability 3. Cell Viability Assay (e.g., CCK-8) CellCulture->Viability Apoptosis 4. Apoptosis Assay (e.g., Annexin V Staining) CellCulture->Apoptosis Mechanism 5. Mechanistic Studies (e.g., Western Blot for p-EGFR) CellCulture->Mechanism CompoundPrep 2. Compound Preparation (Serial Dilutions of Quinazoline Derivative) CompoundPrep->Viability CompoundPrep->Apoptosis CompoundPrep->Mechanism IC50 6. IC50 Determination Viability->IC50 ApoptosisAnalysis 7. Apoptosis Quantification Apoptosis->ApoptosisAnalysis PathwayAnalysis 8. Pathway Modulation Analysis Mechanism->PathwayAnalysis

Caption: General Experimental Workflow for Evaluating Quinazoline Derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability upon treatment with this compound derivatives using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivative in complete culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[3][6][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol describes the detection and quantification of apoptosis in cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the quinazoline derivative at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[1][14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

References

Application Notes and Protocols for the Synthesis of Doxazosin Utilizing a Quinazoline Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin (B1670899) is a quinazoline-based alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[1][2][3] Its mechanism of action involves blocking alpha-1 receptors in the autonomic nervous system, leading to vasodilation and a reduction in peripheral vascular resistance.[1][4] The chemical structure of doxazosin consists of a 6,7-dimethoxyquinazoline (B1622564) core linked to a 1,4-benzodioxane (B1196944) moiety via a piperazine (B1678402) bridge.[5][6] A critical step in the synthesis of doxazosin and its analogues, such as prazosin (B1663645) and terazosin, involves the use of a reactive quinazoline (B50416) intermediate.[5][7] This document provides detailed protocols and application notes for the synthesis of doxazosin, focusing on the role of 2-chloro-4-amino-6,7-dimethoxyquinazoline as the key precursor.

Synthesis Pathway Overview

The most common and efficient synthesis of doxazosin involves the nucleophilic substitution reaction between two key intermediates:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline : The quinazoline core that provides the primary pharmacophore.

  • N-(1,4-benzodioxan-2-carbonyl)piperazine : The side chain that contributes to the drug's pharmacokinetic profile.

The reaction involves the displacement of the chlorine atom on the quinazoline ring by the secondary amine of the piperazine ring, forming the final doxazosin molecule. This condensation reaction is typically carried out in a high-boiling point solvent.[2][8]

Doxazosin_Synthesis_Pathway Quinazoline 2-Chloro-4-amino- 6,7-dimethoxyquinazoline Reaction Condensation Reaction (Nucleophilic Substitution) Quinazoline->Reaction Piperazine N-(1,4-benzodioxan- 2-carbonyl)piperazine Piperazine->Reaction Doxazosin Doxazosin Reaction->Doxazosin n-Butanol, Reflux

Caption: Overall synthesis pathway for Doxazosin.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 4-Chloro-6,7-dimethoxyquinazoline

While the direct precursor for doxazosin is 2-chloro-4-amino-6,7-dimethoxyquinazoline, the synthesis of the related intermediate this compound is a key step in the synthesis of other pharmaceuticals like gefitinib (B1684475) and demonstrates the chlorination process.[9][10]

Objective: To synthesize this compound from 6,7-dimethoxyquinazolin-4-one.

Materials:

  • 6,7-dimethoxyquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Dilute ammonia (B1221849) solution

Procedure:

  • In a dry round-bottomed flask, add 6,7-dimethoxyquinazolin-4-one (1 equivalent).

  • Add thionyl chloride (as solvent and chlorinating agent) and a catalytic amount of DMF (3 drops).[9]

  • Reflux the mixture for 4-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9][11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation).[9][11]

  • Slowly and carefully add the resulting yellow solid to ice water while stirring continuously.

  • Adjust the pH to approximately 7 with a dilute ammonia solution to precipitate the product.[9]

  • Filter the precipitate, wash with water, and dry to obtain the light-yellow solid product, this compound.[9]

Protocol 2: Synthesis of Doxazosin Hydrochloride

Objective: To synthesize doxazosin hydrochloride by condensing 2-chloro-4-amino-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[8]

Materials:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline (0.58 mol)

  • 1-(1,4-benzodioxan-2-carbonyl)piperazine (0.60 mol)

  • n-Butanol (2 L)

Procedure:

  • Charge a reaction flask with 2-chloro-4-amino-6,7-dimethoxyquinazoline (140 g, 0.58 mol) and 1-(1,4-benzodioxan-2-carbonyl)piperazine (150 g, 0.60 mol).[8]

  • Add 2 L of n-butanol to the flask.

  • Stir the mixture and heat to reflux. Maintain the reflux for 3.5 hours.[8]

  • After the reaction period, cool the mixture to 80 °C.

  • Filter the resulting precipitate.

  • Wash the solid product with a suitable solvent (e.g., n-butanol).

  • Dry the product to obtain doxazosin hydrochloride.[8]

Doxazosin_Workflow Start Start ChargeReactants Charge Reactants: - 2-Chloro-4-amino-6,7-dimethoxyquinazoline - N-(1,4-benzodioxan-2-carbonyl)piperazine - n-Butanol Start->ChargeReactants Heat Heat to Reflux (3.5 hours) ChargeReactants->Heat Cool Cool to 80°C Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash Solid Filter->Wash Dry Dry Product Wash->Dry End Doxazosin HCl (Final Product) Dry->End

Caption: Experimental workflow for Doxazosin synthesis.

Quantitative Data

The efficiency of the synthesis is evaluated based on reaction yield and product purity.

Product/IntermediateSynthesis MethodYieldPurity (Method)Melting PointReference
This compound Chlorination of 6,7-dimethoxyquinazolin-4-one with thionyl chloride.93%95%-[9]
4-Amino-2-chloro-6,7-dimethoxyquinazoline Amination of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aqueous ammonia in THF.90%97.8% (HPLC)300-302 °C (dec.)[7]
Doxazosin Hydrochloride Condensation of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(1,4-benzodioxan-2-carbonyl)piperazine in n-butanol.88%-289-290 °C[8]
Doxazosin Base From Doxazosin HCl via treatment with aqueous ammonia, or direct synthesis using a coupling agent.-99.26% (HPLC)-[1][4]

Application Notes

  • Role of the Precursor: 2-Chloro-4-amino-6,7-dimethoxyquinazoline is a versatile and crucial intermediate in the synthesis of several quinazoline-based antihypertensive drugs.[7] The chlorine atom at the 2-position is an excellent leaving group, facilitating the key nucleophilic substitution reaction with the piperazine derivative.[12]

  • Impurity Profile: A significant challenge in doxazosin synthesis is the potential formation of impurities. One major issue reported in related syntheses is the formation of a bis-amide impurity when reacting piperazine with ethyl 2,3-dihydrobenzo[4][11]dioxin-2-carboxylate.[1][2][4] Careful control of reaction conditions and stoichiometry is essential to minimize side products.

  • Analytical Methods for Quality Control: High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of doxazosin and its intermediates.[7][13] Various HPLC methods have been developed with UV or fluorescence detection for quantification in bulk drugs and pharmaceutical formulations.[14][15][16] For structural confirmation and characterization, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed.[5][6]

  • Process Optimization: The use of thionyl chloride as a chlorinating agent has been shown to produce higher yields (up to 90%) for the synthesis of chloro-quinazoline intermediates compared to phosphorus oxychloride or phosphorus pentachloride.[9] For the final condensation step, alternative methods using coupling agents like N,N'-carbonyldiimidazole can be employed to activate the carboxylic acid group of the side chain, providing another route to doxazosin.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-chloro-6,7-dimethoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] This precursor, 6,7-dimethoxyquinazolin-4(3H)-one, is typically synthesized from 4,5-dimethoxy-2-aminobenzoic acid and a formylating agent like formamidine (B1211174) acetate (B1210297).[2]

Q2: Which chlorinating agent is more effective, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)?

A2: Both reagents are effective, but thionyl chloride often provides higher yields. Some studies report yields of up to 90-98% when using SOCl₂ as both the chlorinating agent and the solvent.[2][3] In comparison, the use of POCl₃ may result in slightly lower yields, around 75-80%.[1] The choice of reagent can also depend on the specific reaction conditions and the scale of the synthesis.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 10:1 v/v) or dichloromethane and petroleum ether (e.g., 1:8 v/v).[4][5] The reaction is considered complete when the spot corresponding to the starting material, 6,7-dimethoxyquinazolin-4(3H)-one, is no longer visible on the TLC plate.[2]

Q4: What are the key safety precautions to take during this synthesis?

A4: Both thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All glassware must be thoroughly dried to prevent decomposition of the reagents.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (reflux) for a sufficient duration (typically 5-8 hours).- Monitor the reaction progress using TLC until the starting material is consumed.[2]- Use a slight excess of the chlorinating agent.
Decomposition of Chlorinating Agent - Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).- Use freshly distilled or a new bottle of thionyl chloride or phosphorus oxychloride.
Inefficient Work-up - During the work-up, pour the reaction mixture slowly into ice-water to quench the excess chlorinating agent and precipitate the product.[2]- Adjust the pH of the aqueous solution to approximately 7-8 with a base (e.g., dilute ammonia (B1221849) or sodium bicarbonate solution) to ensure complete precipitation of the product.[2]
Product Lost During Purification - If recrystallizing, ensure the solution is fully cooled before filtering to minimize the amount of product that remains dissolved in the solvent.- When performing column chromatography, choose an appropriate solvent system to ensure good separation and avoid eluting the product with impurities.
Issue 2: Impure Product (Multiple Spots on TLC)
Potential Cause Recommended Solution
Presence of Unreacted Starting Material - Increase the reaction time or temperature to drive the reaction to completion.- Purify the crude product using column chromatography. A common eluent system is dichloromethane:methanol (e.g., 99:1).[6]
Formation of Side Products - Ensure the reaction temperature is not excessively high, as this can lead to degradation or side reactions.- The use of a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride or phosphorus oxychloride can sometimes improve the reaction's selectivity and reduce side product formation.[1][7]
Hydrolysis of the Product - this compound is susceptible to hydrolysis back to 6,7-dimethoxyquinazolin-4(3H)-one. During the work-up, avoid prolonged exposure to aqueous acidic or strongly basic conditions.- After quenching the reaction in ice-water, neutralize the solution and filter the product promptly.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound

Chlorinating Agent Typical Solvent Reaction Temperature Typical Reaction Time Reported Yield
Thionyl Chloride (SOCl₂)Thionyl ChlorideReflux5 - 6 hours90 - 98%[2][3]
Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride or high-boiling inert solventReflux4 - 12 hours~75 - 80%[1][4]

Table 2: Recommended Solvents for Purification

Purification Method Solvent System
Recrystallization Ethanol (B145695)/Ethyl Acetate (1:1 v/v)[4]
Column Chromatography Dichloromethane/Methanol (e.g., 99:1 v/v)[6]Dichloromethane/Petroleum Ether (e.g., 1:8 v/v)[4]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
  • In a dry round-bottom flask, combine 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).[2]

  • Add absolute ethanol as the solvent.[2]

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.[2]

  • Add a saturated sodium bicarbonate solution to the residue to adjust the pH to 7-8.[2]

  • Filter the resulting precipitate, wash the filter cake with a small amount of water, and dry to obtain 6,7-dimethoxyquinazolin-4(3H)-one. A typical yield is around 87%.[2]

Protocol 2: Synthesis of this compound using Thionyl Chloride
  • In a dry round-bottom flask equipped with a reflux condenser, place 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) to act as both the reagent and the solvent.[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Reflux the mixture for 5 hours. The reaction should be carried out in a fume hood.[2]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.[2]

  • Carefully and slowly add the resulting yellow solid to 100 mL of ice water with continuous stirring.[2]

  • Adjust the pH to approximately 7 with dilute ammonia solution.[2]

  • Filter the precipitate, wash with water, and dry to obtain this compound. A typical yield is around 93%.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 4,5-Dimethoxy-2-aminobenzoic_Acid 4,5-Dimethoxy-2-aminobenzoic_Acid Reaction_1 Reflux in Ethanol 4,5-Dimethoxy-2-aminobenzoic_Acid->Reaction_1 Formamidine_Acetate Formamidine_Acetate Formamidine_Acetate->Reaction_1 6,7-Dimethoxyquinazolin-4(3H)-one 6,7-Dimethoxyquinazolin-4(3H)-one Reaction_1->6,7-Dimethoxyquinazolin-4(3H)-one Reaction_2 Reflux 6,7-Dimethoxyquinazolin-4(3H)-one->Reaction_2 Chlorinating_Agent SOCl2 or POCl3 Chlorinating_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze reaction TLC Start->Check_TLC Incomplete_Reaction Starting material present? Check_TLC->Incomplete_Reaction Increase_Time_Temp Increase reaction time/temp Incomplete_Reaction->Increase_Time_Temp Yes Multiple_Spots Multiple spots observed? Incomplete_Reaction->Multiple_Spots No Increase_Time_Temp->Check_TLC Purify Purify by column chromatography or recrystallization Multiple_Spots->Purify Yes Check_Conditions Review reaction conditions Multiple_Spots->Check_Conditions No Success Pure product, good yield Purify->Success Anhydrous_Check Were conditions anhydrous? Check_Conditions->Anhydrous_Check Dry_Glassware Ensure dry glassware and fresh reagents Anhydrous_Check->Dry_Glassware No Workup_Check Was workup procedure correct? Anhydrous_Check->Workup_Check Yes Dry_Glassware->Start Optimize_Workup Optimize pH adjustment and quenching Workup_Check->Optimize_Workup No Workup_Check->Success Yes Optimize_Workup->Start

Caption: Troubleshooting logic for synthesis issues.

References

Navigating the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 4-chloro-6,7-dimethoxyquinazoline and its derivatives. This key intermediate is crucial in the development of numerous pharmaceutical compounds, including kinase inhibitors for cancer therapy. This guide offers practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a critical intermediate for many targeted therapies.

Issue 1: Low Yield in the Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid

  • Question: My cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamidine (B1211174) acetate (B1210297) to produce 6,7-dimethoxyquinazolin-4-one is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial until the starting material is consumed. One reported method suggests refluxing for 8 hours in absolute ethanol (B145695).[1]

    • Reagent Quality: The purity of both 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate is critical. Impurities can interfere with the reaction.

    • Solvent: While absolute ethanol is commonly used, ensure it is anhydrous, as water can hinder the reaction.

    • Alternative Method: A reaction with excess formamide (B127407) at 140°C for 8 hours has also been reported, though with a modest yield of 20%.[1] This could be an alternative if the formamidine acetate route proves problematic.

Issue 2: Inefficient Chlorination of 6,7-dimethoxyquinazolin-4-one

  • Question: I am experiencing a low yield during the chlorination of 6,7-dimethoxyquinazolin-4-one to this compound. How can I optimize this step?

  • Answer: The chlorination step is critical and several factors can influence its efficiency.

    • Chlorinating Agent: Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this conversion.[1][2] Phosphorus oxychloride (POCl₃) is another option.[3][4]

    • Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly improve the reaction rate and yield when using thionyl chloride.[1]

    • Reaction Conditions: Refluxing the mixture of 6,7-dimethoxyquinazolin-4-one in thionyl chloride for approximately 5-6 hours is a reported successful condition.[1][2]

    • Work-up Procedure: After the reaction, excess thionyl chloride should be removed under reduced pressure. The subsequent quenching of the reaction mixture in ice water must be done carefully and slowly while stirring to precipitate the product.[1] The pH should be adjusted to approximately 7 with a dilute base like ammonia (B1221849) to ensure complete precipitation.[1]

Issue 3: Presence of Impurities in the Final Product

  • Question: My final this compound product is impure. What are the likely impurities and how can I purify it?

  • Answer: Impurities can arise from unreacted starting materials or side products.

    • Common Impurities: A common impurity is the starting material, 6,7-dimethoxyquinazolin-4-one, due to incomplete chlorination. Another possibility is the hydrolysis of the product back to the starting material if exposed to moisture during work-up.

    • Purification:

      • Washing: Washing the crude product with a saturated aqueous sodium hydrogen carbonate solution can help remove acidic impurities.[2]

      • Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol, is an effective method for purification.[5]

      • Column Chromatography: For derivatives, flash chromatography using a solvent system like dichloromethane:methanol (99:1) has been shown to be effective.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to this compound?

  • A1: The two main synthetic pathways start from either 2-amino-4,5-dimethoxybenzoic acid or 6,7-dimethoxyquinazolin-4-one.[1][3] The first route involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with a formylating agent (like formamidine acetate or formamide) to yield 6,7-dimethoxyquinazolin-4-one, which is then chlorinated. The second, more direct route, involves the chlorination of commercially available 6,7-dimethoxyquinazolin-4-one.[2]

  • Q2: What is a typical yield for the chlorination of 6,7-dimethoxyquinazolin-4-one?

  • A2: With optimized conditions, high yields are achievable. For instance, using thionyl chloride with a catalytic amount of DMF, a yield of 93% has been reported.[1] Another method using thionyl chloride followed by a specific work-up procedure reported a yield of 98%.[2]

  • Q3: How can I monitor the progress of the reactions?

  • A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the consumption of starting materials and the formation of the product in both the cyclization and chlorination steps.[1]

  • Q4: Are there any safety precautions I should take when working with thionyl chloride or phosphorus oxychloride?

  • A4: Yes, both thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is dry before use to prevent exothermic reactions with water.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and its precursor under different experimental conditions.

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
2-Amino-4,5-dimethoxybenzoic acidFormamidine acetateAbsolute EthanolReflux, 8h87[1]
2-Amino-4,5-dimethoxybenzoic acidFormamide-140°C, 8h20[1]
6,7-dimethoxyquinazolin-4-oneThionyl chloride, DMF (cat.)-Reflux, 5h93[1]
6,7-dimethoxyquinazolin-4-oneThionyl chloride-Reflux, 6h98[2]
2,4-dihydroxy-6,7-dimethoxyquinazolinePOCl₃, DMF-Reflux75[4]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4-one from 2-Amino-4,5-dimethoxybenzoic Acid [1]

  • To a dry 250 mL round-bottomed flask, add 2-amino-4,5-dimethoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • Add 50 mL of saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Filter the resulting precipitate and rinse the filter cake with a small amount of water.

  • Dry the solid to obtain 6,7-dimethoxyquinazolin-4-one.

Protocol 2: Synthesis of this compound from 6,7-dimethoxyquinazolin-4-one [1]

  • In a dry 500 mL round-bottomed flask, place 6,7-dimethoxyquinazolin-4-one (6.44 g, 0.031 mol).

  • Add 190 mL of thionyl chloride and 3 drops of N,N-dimethylformamide.

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and evaporate the excess thionyl chloride under reduced pressure.

  • Slowly and carefully add the resulting yellow solid to 100 mL of ice water with continuous stirring.

  • Adjust the pH of the aqueous suspension to approximately 7 with dilute ammonia.

  • Filter the precipitated solid.

  • Dry the product to obtain this compound.

Visualizing the Synthesis and Troubleshooting Workflow

The following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow to address common issues encountered during the synthesis.

SynthesisPathway A 2-Amino-4,5-dimethoxybenzoic Acid reagent1 Formamidine Acetate, EtOH, Reflux A->reagent1 B 6,7-dimethoxyquinazolin-4-one reagent2 SOCl₂, DMF (cat.), Reflux B->reagent2 C This compound reagent1->B reagent2->C

Caption: Synthetic pathway for this compound.

TroubleshootingWorkflow start Low Yield or Impure Product q1 Which step has low yield? start->q1 q2 Chlorination incomplete? q1->q2 Chlorination sol1a Check reaction time/temp for cyclization q1->sol1a Cyclization q3 Impure final product? q2->q3 No sol2a Increase reflux time for chlorination q2->sol2a Yes sol3a Recrystallize from EtOH/EtOAc q3->sol3a Yes sol1b Verify reagent purity sol1a->sol1b sol2b Add catalytic DMF sol2a->sol2b sol3b Wash with NaHCO₃ solution sol3a->sol3b

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 4-Chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 4-Chloro-6,7-dimethoxyquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is ideal for removing minor impurities from a solid product, while column chromatography is better suited for separating complex mixtures or purifying non-crystalline materials. For achieving very high purity, techniques like preparative thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[1]

Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can include unreacted starting materials, such as 6,7-dimethoxyquinazolin-4(3H)-one, and side-products from the chlorination reaction.[2] Depending on the synthetic route, you may also encounter regioisomers or over-chlorinated derivatives. Residual solvents from the reaction or extraction steps are also common impurities. In the synthesis of gefitinib (B1684475), where this compound is a key intermediate, potential impurities can include isomeric byproducts.[3][4]

Q3: My purified this compound derivative appears as an oil or has a low melting point. What should I do?

A3: This phenomenon, often referred to as "oiling out," can occur during recrystallization if the melting point of your compound is lower than the boiling point of the chosen solvent, or if there is a significant amount of impurities present.[1] It is advisable to try a lower-boiling point solvent or a solvent mixture. If the problem persists, column chromatography is a reliable alternative for purification.[1]

Q4: How can I improve the yield of my purified product?

A4: To maximize your yield during recrystallization, use the minimum amount of hot solvent required to fully dissolve your crude product.[1] Prolonged heating should be avoided as it can lead to product degradation.[1] In column chromatography, optimizing the eluent system and ensuring the column is packed correctly are critical for minimizing product loss.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Product does not crystallize upon cooling. The solution is not supersaturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Alternatively, try adding a non-polar "anti-solvent" dropwise to induce precipitation.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or solvent system where the compound has lower solubility at room temperature.
"Oiling out" of the product. The melting point of the compound is lower than the boiling point of the solvent.[1]Use a lower-boiling point solvent or a solvent pair.[1]
Significant impurities are present, depressing the melting point.[1]Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before allowing the solution to cool.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of the desired compound from impurities. The chosen eluent system is not optimal.[1]Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation.[1]
The column was not packed properly, leading to channeling.[1]Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.[1]
The compound is not eluting from the column. The eluent is not polar enough to move the compound.[1]Gradually increase the polarity of the eluent system.[1]
The compound may be irreversibly adsorbed to the silica gel.[1]Consider using a different stationary phase, such as alumina, or using a reverse-phase silica column.[1]
The compound is eluting too quickly with the solvent front. The eluent is too polar.[1]Decrease the polarity of the eluent system.[1]
Streaking or tailing of the product band. The compound has low solubility in the eluent.Select a solvent system in which your compound is more soluble while still achieving good separation.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Recrystallization Solvents for this compound and its Derivatives
CompoundRecrystallization Solvent(s)Observed YieldReference
4-Chloro-6,7-dimethoxyquinoline (B44214)Ethanol (B145695)/Ethyl acetate (B1210297) (1:1 v/v)79.2%[5]
This compound-93% (after washing with ice water and drying)[2]
Table 2: Column Chromatography Conditions for this compound Derivatives
CompoundStationary PhaseEluent SystemObserved YieldReference
4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenolSilica gelDichloromethane:Methanol (99:1)60%[6]
N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamineSilica gelDichloromethane:Methanol (99:1)65%[6]
Gefitinib--25%[7]

Experimental Protocols

Protocol 1: Recrystallization of 4-Chloro-6,7-dimethoxyquinoline

Materials:

  • Crude 4-Chloro-6,7-dimethoxyquinoline

  • Ethanol

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.[5]

  • Add the minimum amount of the hot solvent mixture to the flask to completely dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold ethanol/ethyl acetate mixture.

  • Allow the crystals to air dry or dry in a vacuum oven.

Protocol 2: Column Chromatography of a this compound Derivative

Materials:

  • Crude product

  • Silica gel (or other appropriate stationary phase)

  • Chromatography column

  • Eluent (e.g., Dichloromethane:Methanol mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: In a beaker, mix the silica gel with a small amount of the initial eluent to create a slurry.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin adding the eluent to the top of the column and collect the fractions that elute from the bottom.

  • Gradient Elution (if necessary): If the compounds are not separating well, you can gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow crude Crude Product assess Assess Purity (TLC/NMR) crude->assess recrystallization Recrystallization assess->recrystallization High Purity/ Solid column Column Chromatography assess->column Low Purity/ Oily pure Pure Product recrystallization->pure waste Impurities recrystallization->waste column->pure column->waste

Caption: General workflow for the purification of this compound derivatives.

TroubleshootingRecrystallization start Recrystallization Attempt oiling Product 'Oils Out'? start->oiling no_xtals No Crystals Form? oiling->no_xtals No low_boil Use Lower Boiling Point Solvent oiling->low_boil Yes concentrate Concentrate Solution no_xtals->concentrate Yes success Successful Crystallization no_xtals->success No low_boil->start chromatography Proceed to Column Chromatography low_boil->chromatography anti_solvent Add Anti-Solvent concentrate->anti_solvent anti_solvent->start

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Improving the Solubility of 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Chloro-6,7-dimethoxyquinazoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a heterocyclic organic compound. It is a key intermediate in the synthesis of several pharmaceuticals, particularly tyrosine kinase inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib.[1] Poor solubility in aqueous buffers can lead to compound precipitation, inaccurate dosing in biological assays, and unreliable experimental results.[2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is reported to be insoluble in water.[3][4][5] It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), although sometimes heating may be required to achieve complete dissolution.[6]

Q3: What is the primary cause of precipitation when I dilute my DMSO stock solution in aqueous media?

A3: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity from a high-DMSO environment to a predominantly aqueous one reduces the compound's ability to stay in solution.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A concentration of less than 0.5% is generally recommended, with ideally below 0.1% to avoid potential off-target effects on cells. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Problem: You've dissolved this compound in DMSO to create a stock solution. When you add this stock to your aqueous assay buffer or cell culture medium, a precipitate forms immediately.

Root Cause Analysis and Solutions:

  • Exceeding Aqueous Solubility: The final concentration of the compound is likely above its limit of solubility in the aqueous medium.

    • Solution: Decrease the final working concentration of the compound. It is advisable to perform a kinetic solubility test to determine the maximum concentration achievable in your specific assay medium.

  • Solvent Shock: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can cause a sudden shift in solvent polarity, leading to precipitation.

    • Solution 1: Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Solution 2: Perform a serial dilution. Create an intermediate dilution of the DMSO stock in the assay buffer before preparing the final concentration.

  • Low Temperature: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[2]

Issue 2: Compound Precipitates Over Time in the Incubator

Problem: The prepared solution of this compound in cell culture medium appears clear initially, but a precipitate forms after several hours or days of incubation.

Root Cause Analysis and Solutions:

  • Media Instability: Changes in the media environment over time, such as shifts in pH (often due to cellular metabolism), can affect compound solubility.

    • Solution: Use a medium buffered with HEPES to maintain a stable pH. Regularly monitor the pH of your culture medium.

  • Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.

    • Solution: Test the solubility of the compound in different basal media formulations. If using serum, assess if reducing the serum percentage or using a serum-free medium improves solubility.

  • Evaporation: Evaporation of media from culture plates can increase the compound's concentration, leading to precipitation.

    • Solution: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing films for long-term experiments.

Data Presentation

Solubility Profile of this compound
Solvent/SolutionSolubilityRemarks
WaterInsoluble[3][4][5]
Dimethyl Sulfoxide (DMSO)Soluble/Sparingly SolubleHeating may be required for complete dissolution.[6]
EthanolLimited Data AvailableOften used as a co-solvent.
Phosphate-Buffered Saline (PBS)Expected to be very lowSimilar to water.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If particulates remain, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly until the compound is fully dissolved.

  • Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm PTFE syringe filter to remove any micro-precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Using Co-solvents to Improve Aqueous Solubility
  • Primary Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: If necessary, create an intermediate dilution of the primary stock in DMSO.

  • Final Dilution: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). While gently vortexing the medium, add the required volume of the DMSO stock solution drop-by-drop.

  • Final Check: Visually inspect the final solution for any signs of precipitation before use.

Protocol 3: Solubility Enhancement with Solid Dispersion (Solvent Evaporation Method)

This technique involves dispersing the compound in a hydrophilic carrier to improve its wettability and dissolution rate.

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the this compound and the carrier are soluble.

  • Dissolution: In a round-bottom flask, dissolve both the compound and the carrier (e.g., in a 1:1 to 1:10 drug-to-carrier ratio by weight) in the chosen solvent until a clear solution is obtained.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a bath temperature of 40-50°C.

  • Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator. This powder can then be used to prepare aqueous solutions for biological assays.

Visualizations

G start_node Compound Precipitates in Aqueous Media q1 Is final concentration > aqueous solubility limit? start_node->q1 decision_node decision_node process_node process_node solution_node solution_node final_node Solution Ready for Assay s1 Lower Final Concentration (Perform solubility test) q1->s1 Yes q2 Was DMSO stock added too quickly? q1->q2 No s1->q2 s2 Add stock dropwise to pre-warmed, vortexing media q2->s2 Yes s3 Use serial/intermediate dilution steps q2->s3 Yes q3 Still Precipitating? q2->q3 No s2->q3 s3->q3 q3->final_node No s4 Use Solubilizing Agents (e.g., Cyclodextrins, Surfactants) q3->s4 Yes s5 Prepare a Solid Dispersion q3->s5 Yes (Advanced) s4->final_node s5->final_node EGFR_Pathway cluster_downstream Downstream Signaling Cascades receptor_style receptor_style pathway_style pathway_style inhibitor_style inhibitor_style response_style response_style ligand_style ligand_style EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT JAK/STAT EGFR->STAT Activates Gefitinib Gefitinib / Erlotinib (Synthesized from This compound) Gefitinib->EGFR Inhibits ATP Binding Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis mTOR mTOR Akt->mTOR Akt->Apoptosis mTOR->Proliferation

References

avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6,7-dimethoxyquinazoline. Our aim is to help you overcome common challenges and avoid the formation of unwanted byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position. This is a key step in the synthesis of numerous biologically active compounds, including kinase inhibitors like gefitinib. The chlorine atom is typically displaced by an amine to form a 4-amino-6,7-dimethoxyquinazoline derivative.

Q2: What are the typical byproducts I might encounter during the synthesis of this compound?

A2: The synthesis of this compound is most commonly achieved by chlorinating 6,7-dimethoxyquinazolin-4(3H)-one. The choice of chlorinating agent can significantly impact byproduct formation. Using phosphorus oxychloride (POCl₃) can sometimes lead to lower yields and the presence of unreacted starting material or hydrolyzed byproducts.[1]

Q3: I am seeing a significant amount of 6,7-dimethoxyquinazolin-4-ol in my reaction product after nucleophilic substitution. What is causing this?

A3: The formation of 6,7-dimethoxyquinazolin-4-ol is likely due to the hydrolysis of the starting material, this compound. The C4 position is highly susceptible to nucleophilic attack, and water present in the reaction mixture can act as a nucleophile, especially at elevated temperatures.

Q4: My nucleophilic substitution reaction with a primary amine is giving a low yield. What are the possible reasons?

A4: Low yields in nucleophilic substitution reactions can be attributed to several factors:

  • Insufficiently reactive amine: The nucleophilicity of the amine is crucial.

  • Inappropriate solvent: Polar aprotic solvents like isopropanol, or 2-ethoxyethanol (B86334) are generally preferred.

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.

  • Presence of moisture: This can lead to the hydrolysis byproduct mentioned in Q3.

Q5: When using a diamine as a nucleophile, I am observing the formation of a di-substituted product. How can I favor mono-substitution?

A5: To achieve mono-substitution with a diamine, you can employ a few strategies:

  • Use a large excess of the diamine: This statistically favors the reaction of one diamine molecule with one molecule of the quinazoline (B50416).

  • Protect one of the amine groups: Using a protecting group on one of the nitrogens will prevent it from reacting. The protecting group can be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material (6,7-dimethoxyquinazolin-4(3H)-one)Inefficient chlorinating agentConsider using thionyl chloride (SOCl₂) as the chlorinating agent, as it has been reported to provide higher yields (around 93%) compared to phosphorus oxychloride (POCl₃).[1]
Product loss during workupHydrolysis of the productDuring the workup, it is crucial to avoid prolonged exposure to water and to use anhydrous conditions where possible. Neutralization with a saturated sodium bicarbonate solution should be done carefully and quickly.
Incomplete reactionInsufficient reaction time or temperatureEnsure the reaction is heated at reflux for a sufficient period (e.g., 5 hours with thionyl chloride) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Issue 2: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Byproduct Identification Cause Prevention and Mitigation
6,7-dimethoxyquinazolin-4-ol Mass spectrometry (M+H)+ at m/z corresponding to the hydrolyzed product.Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Di-substituted product (with diamines) Mass spectrometry showing the addition of two quinazoline moieties to the diamine.Both amine groups of the diamine are reacting.Use a large excess of the diamine or protect one of the amine functional groups.
N-alkylated impurity Observed in the synthesis of gefitinib, where the secondary amine formed after the initial substitution is further alkylated.[2]The nitrogen of the 4-anilino group can be nucleophilic and react with alkylating agents present.Carefully control the stoichiometry of the reactants and consider alternative synthetic routes where the susceptible nitrogen is introduced later in the synthesis.[2]

Quantitative Data Summary

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound

Chlorinating AgentReported YieldReference
Thionyl chloride (SOCl₂)~93%[1]
Phosphorus oxychloride (POCl₃)Lower yields have been reported anecdotally, though specific percentages vary.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a method reported to have a high yield.[1]

  • To a dry 500 mL round-bottom flask, add 6.44 g (0.031 mol) of 6,7-dimethoxyquinazolin-4(3H)-one.

  • In a fume hood, carefully add 190 mL of thionyl chloride (SOCl₂).

  • Add 3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting yellow solid is carefully and slowly added to 100 mL of ice water with continuous stirring.

  • Adjust the pH to approximately 7 with dilute ammonia.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Aniline

This protocol provides a general method for the reaction of this compound with a substituted aniline.

  • In a suitable reaction vessel, dissolve 1.0 equivalent of this compound in isopropanol.

  • Add 1.0-1.2 equivalents of the desired substituted aniline.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 6 hours depending on the reactivity of the aniline.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration and washed with cold isopropanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Derivatives of this compound are potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib (Quinazoline Derivative) Gefitinib->P_EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Akt/mTOR/p70s6k) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow Start Start: 6,7-dimethoxyquinazolin-4(3H)-one Chlorination Chlorination (e.g., with SOCl₂) Start->Chlorination Intermediate This compound Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (with desired amine) Intermediate->SNAr Crude_Product Crude Product SNAr->Crude_Product Troubleshooting Troubleshooting: - Check for hydrolysis - Optimize conditions - Identify byproducts SNAr->Troubleshooting Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Final 4-Amino-6,7-dimethoxyquinazoline Derivative Purification->Final_Product

Caption: General experimental workflow and troubleshooting points.

References

challenges in the scale-up of 4-Chloro-6,7-dimethoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are 4,5-dimethoxy-2-aminobenzoic acid and 6,7-dimethoxyquinazolin-4(3H)-one. The former is first cyclized to the latter, which is then chlorinated.

Q2: Which chlorinating agent is most effective for this synthesis?

A2: Thionyl chloride (SOCl₂) is frequently reported to provide higher yields compared to phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Yields using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), can reach up to 98%.

Q3: What is the role of N,N-dimethylformamide (DMF) in the chlorination step?

A3: DMF acts as a catalyst in the chlorination reaction with thionyl chloride. It reacts with SOCl₂ to form the Vilsmeier reagent, which is a more reactive electrophile and facilitates the conversion of the hydroxyl group of the quinazolinone to a chloro group.

Q4: What are the typical reaction conditions for the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one?

A4: The chlorination is typically carried out by refluxing 6,7-dimethoxyquinazolin-4(3H)-one in excess thionyl chloride for several hours. Reaction times can range from 5 to 8 hours. The reaction is usually monitored by Thin Layer Chromatography (TLC) to determine its completion.

Q5: How is the crude this compound typically isolated and purified?

A5: After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure. The crude product is then typically precipitated by adding the reaction mixture to ice water and neutralizing with a base like dilute ammonia (B1221849) or sodium bicarbonate. Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and ethanol (B145695).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Choice of Reagents: Using POCl₃ or PCl₅ as the chlorinating agent may result in lower yields compared to SOCl₂. - Incomplete Reaction: Insufficient reaction time or temperature. - Moisture: Presence of water in the reaction mixture can quench the chlorinating agent. - Suboptimal Work-up: Product loss during the isolation and purification steps.- Switch to thionyl chloride (SOCl₂) with a catalytic amount of DMF for the chlorination step. - Monitor the reaction progress using TLC and ensure the disappearance of the starting material. Consider extending the reflux time if necessary. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - During work-up, carefully control the pH during neutralization to maximize precipitation. Ensure the solution is adequately cooled before filtration to minimize product solubility in the filtrate.
Formation of a Viscous Black Solid - High Reaction Temperature with Certain Starting Materials: Using high temperatures (e.g., 140°C) with 4,5-dimethoxy-2-aminobenzoic acid and formamide (B127407) can lead to poor product quality and the formation of tars.- If starting from 4,5-dimethoxy-2-aminobenzoic acid, consider a two-step approach: first, cyclize to 6,7-dimethoxyquinazolin-4(3H)-one at a lower temperature, and then proceed with the chlorination. A method using formamidine (B1211174) acetate in ethanol at reflux (around 78°C) has been shown to give a high yield of the intermediate.
Incomplete Chlorination - Insufficient Chlorinating Agent: Not using a sufficient excess of thionyl chloride. - Poor Quality Starting Material: Impurities in the 6,7-dimethoxyquinazolin-4(3H)-one can interfere with the reaction.- Use a significant excess of thionyl chloride, as it often serves as both the reagent and the solvent. - Ensure the 6,7-dimethoxyquinazolin-4(3H)-one starting material is of high purity. Recrystallize if necessary before the chlorination step.
Difficulty in Removing Excess Thionyl Chloride - High Boiling Point of SOCl₂: Thionyl chloride has a boiling point of 76°C, which can make its complete removal challenging.- After the reaction, distill off the bulk of the excess thionyl chloride under reduced pressure. To remove the final traces, azeotrope the residue with a high-boiling point inert solvent like toluene.
Product Contaminated with Starting Material - Incomplete Reaction: As mentioned above. - Co-precipitation during Work-up: The unreacted starting material may precipitate along with the product during neutralization.- Ensure the reaction goes to completion by monitoring with TLC. - If the product is contaminated, purification by column chromatography or recrystallization is necessary. A solvent system where the solubility of the product and starting material differ significantly should be chosen for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from 4,5-dimethoxy-2-aminobenzoic acid[2]
  • Reaction Setup: In a dry 250 mL round-bottomed flask, add 8.0 g (0.04 mol) of 4,5-dimethoxy-2-aminobenzoic acid and 8.4 g (0.08 mol) of formamidine acetate.

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Neutralization and Isolation: Add 50 mL of a saturated sodium bicarbonate solution to the residue to adjust the pH to 7-8.

  • Filtration and Drying: Filter the resulting solid, rinse the filter cake with a small amount of water, and dry to obtain 6,7-dimethoxyquinazolin-4(3H)-one. (Expected yield: ~87%).

Protocol 2: Synthesis of this compound from 6,7-dimethoxyquinazolin-4(3H)-one[2][3]
  • Reaction Setup: In a dry 500 mL round-bottomed flask, place 6.44 g (0.031 mol) of 6,7-dimethoxyquinazolin-4(3H)-one.

  • Reagent Addition: Add 190 mL of thionyl chloride and 3 drops of N,N-dimethylformamide to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Reagent Removal: Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.

  • Work-up: Slowly and carefully add the resulting yellow solid to 100 mL of ice water while stirring continuously with a glass rod.

  • Neutralization and Isolation: Adjust the pH to approximately 7 with dilute ammonia.

  • Filtration and Drying: Filter the precipitated solid, wash with water, and dry to obtain this compound. (Expected yield: ~93-98%).

Data Presentation

Table 1: Comparison of Synthetic Methods for 6,7-dimethoxyquinazolin-4(3H)-one

Starting MaterialReagentsSolventTemperatureTimeYieldNotes
4,5-dimethoxy-2-aminobenzoic acidFormamideNone140°C8 h20%High temperature, poor product quality.
4,5-dimethoxy-2-aminobenzoic acidFormamide, POCl₃-95°C4 h-Resulted in a viscous black solid.
4,5-dimethoxy-2-aminobenzoic acidFormamidine acetateEthanolReflux10 h87%Good yield, clean reaction.

Table 2: Comparison of Chlorination Methods for 6,7-dimethoxyquinazolin-4(3H)-one

Starting MaterialChlorinating AgentCatalystSolventTemperatureTimeYield
6,7-dimethoxyquinazolin-4(3H)-onePOCl₃ / PCl₅----44%
6,7-dimethoxyquinazolin-4(3H)-oneSOCl₂DMF (catalytic)Thionyl ChlorideReflux5-6 h93-98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 4,5-dimethoxy-2- aminobenzoic acid B 6,7-dimethoxyquinazolin- 4(3H)-one A->B Formamidine acetate, Ethanol, Reflux C 6,7-dimethoxyquinazolin- 4(3H)-one D 4-Chloro-6,7- dimethoxyquinazoline C->D SOCl₂, DMF (cat.), Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Chlorination Step cause1 Incomplete Reaction? start->cause1 cause2 Moisture Present? start->cause2 cause3 Suboptimal Reagents? start->cause3 sol1 Extend reflux time Monitor by TLC cause1->sol1 sol2 Use anhydrous solvents Dry glassware thoroughly cause2->sol2 sol3 Use SOCl₂ with catalytic DMF cause3->sol3

Caption: Troubleshooting decision workflow for low yield in the chlorination step.

Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline (B50416) derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Solubility and Precipitation

Poor aqueous solubility is a primary challenge with many quinazoline derivatives, often leading to compound precipitation in aqueous assay buffers and cell culture media. This can result in inaccurate and irreproducible data.[1][2]

Question: My quinazoline derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

Answer: This is a common issue that arises from the reduced concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2][3]

  • Introduce a Co-solvent: Consider adding a water-miscible organic co-solvent to your buffer. Examples include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). These agents decrease the polarity of the solvent system, which can help solubilize your compound. Start with low percentages (e.g., 1-5% v/v) and cautiously increase as needed, ensuring the co-solvent does not interfere with your assay's biological components.[1]

  • Use Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility. Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively masking their hydrophobic parts. Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. Pre-incubating your quinazoline derivative with the cyclodextrin (B1172386) before adding it to the buffer can be highly effective.[1][4]

  • pH Adjustment: The solubility of ionizable quinazoline derivatives can be significantly influenced by pH. For basic quinazolines, lowering the buffer's pH may increase solubility. Conversely, for acidic derivatives, a higher pH might be beneficial. Ensure the final pH is compatible with your assay.[5]

Question: I'm observing high variability in my assay results. Could this be related to solubility?

Answer: Yes, poor solubility is a likely culprit for high variability. Inconsistent compound concentrations across assay wells due to precipitation will lead to unreliable data.

  • Visual Inspection: Before starting your experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.

  • Solubility Assessment: It is highly recommended to perform a preliminary solubility test of your compound in the final assay buffer at the highest concentration you plan to use.

Below is a table summarizing the potential fold increase in solubility that can be achieved with different methods for a hypothetical quinazoline derivative.

Solubilization Method Example Agent Typical Concentration Illustrative Fold Increase in Solubility Potential Issues
Co-solvent Ethanol1-5% (v/v)2 to 10-foldMay affect enzyme activity or cell viability at higher concentrations.
Surfactant Tween 20> 0.05 mM (CMC)5 to 50-foldCan interfere with some assay readouts or biological systems.
Cyclodextrin HP-β-CD1:1 or 1:2 molar ratio (compound:cyclodextrin)10 to >100-foldGenerally low toxicity but can sometimes interact with cell membranes.[1]
pH Adjustment pH 5.0 for a basic quinazoline~2 units from pKaCan exceed 1000-foldLimited by the pH constraints of the biological assay.[1]

This data is illustrative and the actual fold increase will vary depending on the specific quinazoline derivative and experimental conditions.

Compound Stability

Question: How can I assess the stability of my quinazoline derivative in my assay conditions?

Answer: You can perform a stability study using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating your compound in the assay buffer or cell culture medium at the experimental temperature (e.g., 37°C) and analyzing aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours). The percentage of the compound remaining is determined by comparing the peak area at each time point to the peak area at time zero.[6]

Question: My compound appears to be degrading in the cell culture medium. What are the possible causes and solutions?

Answer: Rapid degradation can be due to several factors:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.

  • Media Components: Certain components in the media, like amino acids or vitamins, could be reacting with your compound. The pH of the media can also affect stability.[6]

  • Enzymatic Degradation: If working with cell-based assays or media containing serum, cellular enzymes or serum esterases could be metabolizing your compound.

To troubleshoot this, you can perform stability checks in simpler buffer systems (e.g., PBS) to assess inherent aqueous stability. Testing in media with and without serum can help determine if serum components are contributing to degradation.[6]

Off-Target Effects and Cytotoxicity

Quinazoline derivatives, particularly those designed as kinase inhibitors, can sometimes exhibit off-target effects, leading to unexpected cytotoxicity in non-target cells.

Question: My quinazoline compound is showing high cytotoxicity in my control cell line. How can I investigate if this is due to off-target effects?

Answer: It's important to first confirm the purity and identity of your compound, as impurities from synthesis can be toxic.[3] If the compound is pure, the cytotoxicity could be due to off-target activities. The quinazoline scaffold is a common pharmacophore for kinase inhibitors, and your compound might be inhibiting kinases essential for the survival of the control cells.[3]

To investigate off-target effects, you can:

  • Kinome Profiling: Screen your compound against a panel of kinases to identify any unintended targets. This can be done using various platforms, such as radiometric assays or fluorescence-based binding assays.

  • Phenotypic Screening: Observe the effects of your compound on a variety of cellular processes in different cell lines to understand its broader biological activity.

  • Computational Modeling: In silico methods can predict potential off-target interactions based on the compound's structure.

Assay Interference

The physicochemical properties of quinazoline derivatives can sometimes lead to interference with assay readouts, particularly in fluorescence-based assays.

Question: I'm observing a high background signal in my fluorescence-based kinase assay. Could my quinazoline compound be the cause?

Answer: Yes, it's possible. Some quinazoline derivatives possess intrinsic fluorescence (autofluorescence) or can quench the fluorescent signal of the assay probe.[7][8]

Here’s how to troubleshoot:

  • Test for Compound Autofluorescence: Run a control experiment with your compound in the assay buffer without the fluorescent probe or enzyme to see if it fluoresces at the assay's excitation and emission wavelengths.

  • Use a Different Assay Format: If autofluorescence is a significant issue, consider switching to a non-fluorescence-based assay, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay.

  • Optimize Fluorophore Choice: If possible, select a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of your compound. Red-shifted fluorophores are often less susceptible to interference from compound autofluorescence.[8]

  • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal from your measurements.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay for EGFR)

This protocol is for determining the IC50 of a quinazoline derivative against EGFR kinase.

Materials:

  • Recombinant EGFR kinase

  • Poly(Glu,Tyr) substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • Quinazoline derivative stock solution (in 100% DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of your quinazoline derivative in the kinase assay buffer. The final DMSO concentration should be ≤ 1%.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and poly(Glu,Tyr) substrate in the kinase assay buffer to the desired concentrations.

  • Kinase Reaction:

    • To the wells of the plate, add 5 µL of the diluted quinazoline derivative or vehicle control (DMSO).

    • Add 10 µL of a master mix containing the EGFR enzyme and substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (enzyme with vehicle).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a quinazoline derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinazoline derivative stock solution (in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivative in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Compound Stability Assessment by LC-MS

This protocol provides a general framework for assessing the stability of a quinazoline derivative in a liquid matrix.

Materials:

  • Quinazoline derivative

  • Assay buffer or cell culture medium

  • Internal standard (a structurally similar, stable compound)

  • Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation and sample dilution)

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the quinazoline derivative in DMSO.

    • Spike the compound into the test matrix (e.g., cell culture medium) to a final concentration of ~1 µM.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 50 µL) of the sample.

  • Sample Processing:

    • To the collected aliquot, add a fixed volume (e.g., 150 µL) of cold acetonitrile containing the internal standard to precipitate proteins and stop any degradation.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Develop a chromatographic method to separate the parent compound from potential degradants.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific detection of the parent compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the quinazoline derivative to the internal standard for each time point.

    • Normalize the peak area ratios to the time 0 sample to determine the percentage of the compound remaining at each time point.

    • Plot the percentage remaining versus time to determine the stability profile.

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by quinazoline derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Permeability ERK->Angiogenesis Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2

References

Validation & Comparative

A Comparative Guide to EGFR Inhibitors: Benchmarking Against 4-Chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These targeted therapies have revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). Central to the synthesis of many first-generation EGFR inhibitors is the chemical intermediate, 4-Chloro-6,7-dimethoxyquinazoline. This guide provides a comprehensive comparison of prominent EGFR inhibitors, with a focus on those derived from this quinazoline (B50416) scaffold, and offers detailed experimental methodologies for their evaluation.

The Quinazoline Core: A Foundation for EGFR Inhibition

This compound serves as a critical building block in the synthesis of several anilinoquinazoline-based EGFR inhibitors, most notably Gefitinib.[1][2] The quinazoline ring system mimics the adenine (B156593) portion of ATP, allowing these inhibitors to competitively bind to the ATP-binding pocket of the EGFR kinase domain. This action blocks the initiation of downstream signaling pathways that drive tumor growth and proliferation.[3] While this compound itself is not an active EGFR inhibitor, its derivatives have demonstrated potent anti-cancer activity.

Comparative Analysis of EGFR Inhibitors

The efficacy of EGFR inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. This section provides a comparative summary of the IC50 values for key EGFR inhibitors against wild-type (WT) EGFR and various clinically relevant mutant forms.

InhibitorGenerationTarget EGFR MutationsIC50 (nM) vs. EGFR WTIC50 (nM) vs. Exon 19 DeletionIC50 (nM) vs. L858RIC50 (nM) vs. T790M
Gefitinib 1stActivating mutations (Exon 19 del, L858R)~1.8 - 25.42~0.2 - 15~0.8 - 75>1000
Erlotinib 1stActivating mutations (Exon 19 del, L858R)~2 - 33.25~7~12>1000
Afatinib 2ndPan-HER inhibitor (EGFR, HER2, HER4)~0.5~0.2 - 0.8~0.3 - 1~10 - 165
Osimertinib 3rdActivating mutations and T790M resistance mutation~490~13~5~1 - 15

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are a representative range compiled from multiple sources.[4][5][6][7][8]

First-generation inhibitors like Gefitinib and Erlotinib are highly effective against cancers harboring activating EGFR mutations such as exon 19 deletions and the L858R point mutation. However, their efficacy is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.

Second-generation inhibitors, such as Afatinib, were designed to overcome this resistance by irreversibly binding to the kinase domain and inhibiting multiple members of the ErbB family. While showing activity against T790M, their clinical utility can be limited by toxicities associated with inhibiting wild-type EGFR.

Osimertinib, a third-generation inhibitor, represents a significant advancement. It is designed to potently and selectively inhibit both the activating mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a better therapeutic window and reduced side effects.[9]

Visualizing the EGFR Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the EGFR signaling cascade and the point of intervention.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 P4 P EGFR->P4 EGF EGF (Ligand) EGF->EGFR Binding Ras Ras P1->Ras PI3K PI3K P2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Experimental Protocols for Inhibitor Evaluation

Objective comparison of EGFR inhibitors requires standardized and robust experimental protocols. The following sections detail the methodologies for key assays used in their preclinical evaluation.

EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Prepare a master mix containing a suitable peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted inhibitor or a DMSO control.

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted EGFR enzyme.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[10][11]

Cell Viability Assay (MTT/XTT)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the EGFR inhibitor in a complete cell culture medium.

    • Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified duration (e.g., 48-72 hours).

  • MTT/XTT Addition and Incubation:

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, solubilize the crystals with a solubilizing agent (e.g., DMSO).

    • For the XTT assay, add the XTT reagent and incubate for 2-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[12][13]

Western Blot Analysis of EGFR Signaling

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's biological activity within the cell.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to approximately 80% confluency.

    • Treat the cells with the EGFR inhibitor at various concentrations for a specified time.

    • In some experiments, stimulate the cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets like p-Akt and p-ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.[14][15][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating EGFR inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Start 4-Chloro-6,7- dimethoxyquinazoline Synth Synthesis of Quinazoline Derivatives Start->Synth Kinase EGFR Kinase Assay (IC50 Determination) Synth->Kinase Cell Cell Viability Assay (e.g., MTT/XTT) Synth->Cell Data Data Analysis and Comparison Kinase->Data Western Western Blot Analysis (Signaling Pathway) Cell->Western Cell->Data Western->Data

Caption: A typical experimental workflow for the synthesis and evaluation of EGFR inhibitors.

Conclusion

The this compound scaffold has been instrumental in the development of first-generation EGFR inhibitors. While these drugs have shown significant clinical benefit, the evolution of drug resistance has necessitated the development of next-generation inhibitors with improved potency and selectivity. This guide provides a framework for the comparative evaluation of these important therapeutic agents, offering standardized protocols and a clear visualization of the underlying biological pathways. Rigorous and objective comparison using these methodologies is essential for the continued advancement of targeted cancer therapies.

References

A Comparative Guide to the Cellular Activity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of a representative quinazoline-based compound, synthesized from the intermediate 4-Chloro-6,7-dimethoxyquinazoline, against other inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) pathway. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug development.

Introduction to this compound and its Derivatives

This compound is a key chemical intermediate used in the synthesis of a class of potent tyrosine kinase inhibitors (TKIs), most notably those targeting the EGFR. The quinazoline (B50416) scaffold serves as a robust pharmacophore that can be modified to achieve high affinity and selectivity for the ATP-binding pocket of EGFR. This guide will focus on a representative first-generation EGFR TKI derived from this scaffold, referred to here as "Quinazoline Derivative A," and compare its cellular activity with other established EGFR inhibitors.

The primary mechanism of action for these TKIs is the inhibition of EGFR autophosphorylation, which in turn blocks downstream signaling pathways crucial for cell proliferation, survival, and metastasis, such as the MAPK and PI3K/AKT pathways.

Comparative Cellular Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of "Quinazoline Derivative A" (represented by the first-generation TKI, Gefitinib) and a key alternative, Erlotinib, across a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.

Data Presentation: IC50 Values of EGFR Inhibitors in NSCLC Cell Lines
Cell LineEGFR Mutation StatusQuinazoline Derivative A (Gefitinib) IC50 (µM)Erlotinib IC50 (µM)Reference
HCC827 Exon 19 Deletion (Sensitive)0.013~0.02[1][2]
PC-9 Exon 19 Deletion (Sensitive)0.0770.007[2][3]
H3255 L858R (Sensitive)0.0030.012[2][3]
A549 Wild-Type>10>10[4]
H1975 L858R & T790M (Resistant)>10>10[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data above represents a compilation of reported values.

Interpretation of Data

As shown in the table, both "Quinazoline Derivative A" (Gefitinib) and Erlotinib demonstrate high potency in cell lines with activating EGFR mutations (HCC827, PC-9, H3255), with IC50 values in the nanomolar to low micromolar range.[2][3][5] Conversely, in cell lines with wild-type EGFR (A549) or the T790M resistance mutation (H1975), both compounds show significantly reduced activity, highlighting their selectivity for specific mutant forms of EGFR.[3] The T790M mutation, known as the "gatekeeper" mutation, sterically hinders the binding of first-generation TKIs like Gefitinib and Erlotinib to the ATP-binding pocket of EGFR.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for the key assays used to generate the data in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals.[7][8] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., "Quinazoline Derivative A," Erlotinib) and incubate for a specified period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Analysis of Protein Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK, providing a direct measure of the inhibitor's target engagement.[12]

Protocol:

  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA or Bradford assay to ensure equal loading.[12]

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.[13]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) to normalize the data.[13]

Visualizations

EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGFα Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates to nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Regulates TKI Quinazoline TKI TKI->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

Experimental Workflow for TKI Validation

TKI_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture NSCLC Cell Lines (e.g., HCC827, H1975) CompoundPrep 2. Prepare Serial Dilutions of Quinazoline Derivatives Treatment 3. Treat Cells with Compounds (e.g., for 72 hours) CompoundPrep->Treatment ViabilityAssay 4a. Cell Viability Assay (MTT) Treatment->ViabilityAssay WesternBlot 4b. Protein Lysate Collection & Western Blot Treatment->WesternBlot IC50 5a. Calculate IC50 Values ViabilityAssay->IC50 PhosphoAnalysis 5b. Analyze p-EGFR, p-AKT levels WesternBlot->PhosphoAnalysis

Caption: Workflow for validating quinazoline TKI activity in cell lines.

References

A Comparative Guide: 4-Chloro-6,7-dimethoxyquinazoline vs. 4-Anilino-6,7-dimethoxyquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quinazoline (B50416) scaffold is a cornerstone for the development of potent kinase inhibitors. This guide provides a detailed comparison of two key quinazoline-based molecules: 4-Chloro-6,7-dimethoxyquinazoline and the broader class of 4-Anilino-6,7-dimethoxyquinazoline derivatives. While structurally similar, these compounds play vastly different roles in drug discovery and development, with the former being a critical synthetic intermediate and the latter forming the basis of numerous biologically active agents.

Introduction to the Compounds

This compound is a heterocyclic compound that primarily serves as a crucial building block in organic synthesis.[1] Its utility lies in the reactivity of the chlorine atom at the 4-position, which allows for nucleophilic substitution to create a diverse library of 4-substituted quinazoline derivatives. It is a key intermediate in the synthesis of several notable kinase inhibitors, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib.[2]

4-Anilino-6,7-dimethoxyquinazoline represents the core structure of a prominent class of compounds with significant biological activity, particularly as inhibitors of various protein kinases implicated in cancer progression.[3] By modifying the aniline (B41778) moiety, researchers have developed a multitude of derivatives with high potency against targets such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] These compounds typically function as ATP-competitive inhibitors at the kinase domain of the receptor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the parent compounds is presented below.

PropertyThis compound4-Anilino-6,7-dimethoxyquinazoline (Parent Compound)
Molecular Formula C₁₀H₉ClN₂O₂[5]C₁₆H₁₅N₃O₂
Molar Mass 224.64 g/mol [5]281.31 g/mol
Appearance Light yellow powder[1]Off-white to pale yellow solid
Water Solubility InsolubleSparingly soluble
Melting Point 185 °CNot widely reported for the unsubstituted parent compound
Primary Role Synthetic Intermediate[1][2]Biologically Active Scaffold[3]

Comparative Biological Activity

The primary distinction between these two molecules lies in their biological activity. This compound is generally considered a reactive intermediate with limited inherent therapeutic activity. Its significance is in its conversion to biologically potent molecules. In contrast, 4-anilino-6,7-dimethoxyquinazoline and its derivatives are renowned for their potent anti-cancer properties, acting as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.

Kinase Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against key cancer-related kinases.

DerivativeTarget KinaseIC₅₀ (nM)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)EGFR0.025[6]
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[6]
Novel 4-anilino-6,7-dimethoxyquinazoline derivative (Compound 14b)VEGFR-216[4]
6,7-dimethoxy-4-anilinoquinoline derivative (Compound 12n)c-Met30[7]
4-(3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl))anilino-6,7-diethoxy-3-quinolinecarbonitrileMEK1Data not specified[7]
In Vitro Cytotoxicity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The anti-proliferative effects of various derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) or IC₅₀ values are presented below.

DerivativeCell LineCancer TypeGI₅₀/IC₅₀ (µM)Reference
4-anilino-6,7-dimethoxyquinazoline derivative RB1HCT116Human Colon CarcinomaPotent[4]
4-anilino-6,7-dimethoxyquinazoline derivative RB1K562Human Chronic Myeloid LeukemiaPotent[4]
4-anilino-6,7-dimethoxyquinazoline derivative RB1SKBR3Human Breast CancerPotent[4]
6,7-dimethoxy-4-anilinoquinoline derivative 12nA549Human Lung Cancer7.3[7]
6,7-dimethoxy-4-anilinoquinoline derivative 12nMCF-7Human Breast Cancer6.1[7]
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U373 & U87Human GlioblastomaMicromolar concentrations[8]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these compounds are crucial for reproducible research.

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route involves the nucleophilic substitution of this compound with a substituted aniline.[3]

Procedure:

  • A mixture of this compound (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) is suspended in a suitable solvent, such as isopropanol (B130326) or ethanol.

  • The reaction mixture is heated to reflux and stirred for several hours (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with the reaction solvent and then dried to afford the 4-anilino-6,7-dimethoxyquinazoline derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is often determined using enzyme-linked immunosorbent assays (ELISA) or radiometric assays.

General ELISA-based Protocol:

  • The kinase, substrate, and ATP are added to the wells of a microtiter plate.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the level of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate.

  • The signal is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][9][10]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[11]

  • Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]

  • The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9][10]

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[10]

  • The GI₅₀ value is determined by plotting the percentage of cell growth inhibition against the compound concentration.

In Vivo Chick Chorioallantoic Membrane (CAM) Anti-Angiogenesis Assay

The CAM assay is a widely used in vivo model to study the effect of compounds on angiogenesis.[1][6][12][13][14]

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is made in the shell to expose the chorioallantoic membrane.

  • A sterile filter paper disc or a gelatin sponge impregnated with the test compound is placed on the CAM.[6]

  • The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.

  • The CAM is then examined under a stereomicroscope to observe the formation of new blood vessels around the implant.

  • The anti-angiogenic effect is quantified by measuring the area of the avascular zone or by counting the number of blood vessel branch points.[1]

Signaling Pathways and Logical Relationships

The primary mechanism of action for 4-anilino-6,7-dimethoxyquinazoline derivatives involves the inhibition of receptor tyrosine kinases, which are critical components of signaling pathways that drive cancer cell proliferation and survival.

G cluster_synthesis Synthesis cluster_moa Mechanism of Action 4_Chloro_6_7_dimethoxyquinazoline 4-Chloro-6,7- dimethoxyquinazoline 4_Anilino_6_7_dimethoxyquinazoline 4-Anilino-6,7- dimethoxyquinazoline (and derivatives) 4_Chloro_6_7_dimethoxyquinazoline->4_Anilino_6_7_dimethoxyquinazoline Nucleophilic Substitution Aniline Aniline (or derivative) Aniline->4_Anilino_6_7_dimethoxyquinazoline Kinase_Domain Kinase Domain (e.g., EGFR, VEGFR-2) 4_Anilino_6_7_dimethoxyquinazoline->Kinase_Domain Binds to ATP-binding site Phosphorylation Substrate Phosphorylation 4_Anilino_6_7_dimethoxyquinazoline->Phosphorylation Inhibits Kinase_Domain->Phosphorylation Catalyzes ATP ATP ATP->Kinase_Domain Competes with Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to EGFR_VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates VEGFR2->PI3K_AKT Activates VEGFR2->RAS_MAPK Activates Anilinoquinazoline 4-Anilino-6,7-dimethoxy- quinazoline Derivative Anilinoquinazoline->EGFR Inhibits Anilinoquinazoline->VEGFR2 Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Promotes Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes RAS_MAPK->Cell_Proliferation Promotes RAS_MAPK->Angiogenesis Promotes

References

In Vivo Efficacy of 4-Chloro-6,7-dimethoxyquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 4-Chloro-6,7-dimethoxyquinazoline derivatives against established cancer models, contextualized with the performance of standard-of-care treatments. The data presented is compiled from preclinical studies to offer insights into the therapeutic potential of this class of compounds.

Executive Summary

Derivatives of the this compound scaffold have demonstrated promising anti-tumor activity in various preclinical cancer models. This guide focuses on two such derivatives, WHI-P154 and RB1 , which have been evaluated in vivo against glioblastoma and ascites carcinoma, respectively. Their efficacy is compared with standard therapeutic agents, Temozolomide for glioblastoma and Cisplatin for ascites carcinoma, to provide a benchmark for their performance. The primary mechanisms of action for these quinazoline (B50416) derivatives often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Comparative In Vivo Efficacy

Glioblastoma Model: WHI-P154 vs. Temozolomide

The following table summarizes the in vivo efficacy of the 4-anilino-6,7-dimethoxyquinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , in a human glioblastoma xenograft model (U87 cells) compared to the standard-of-care chemotherapeutic agent, Temozolomide (TMZ) . It is important to note that the data for WHI-P154 and Temozolomide are derived from separate studies, and direct head-to-head experimental results are not available.

Compound Animal Model Cell Line Dosing Regimen Key Efficacy Metrics
WHI-P154 (EGF Conjugate) SCID miceU87 Glioblastoma1 mg/kg/day for 10 daysDelayed tumor progression; 40% of mice remained tumor-free for >58 days; Median tumor-free survival of 40 days (vs. 19 days for control).
Temozolomide (TMZ) Foxn1nu miceU87-luc Glioblastoma0.9 mg/kg/day (oral) for 5 weeksSignificant tumor volume inhibition (92% vs. vehicle at day 56); Delayed mortality compared to control.[1]
Ascites Carcinoma Model: RB1 vs. Cisplatin

The 4-anilino-6,7-dimethoxyquinazoline derivative RB1 has been evaluated in an Ehrlich Ascites Carcinoma (EAC) model. While the original study compared its in vitro activity to Cisplatin, this guide provides in vivo data for both RB1 and Cisplatin from separate studies in the same cancer model for a comparative perspective.

Compound Animal Model Tumor Model Dosing Regimen Key Efficacy Metrics
RB1 Swiss albino miceEhrlich Ascites Carcinoma (EAC)Not specified in available abstractsSignificantly reduced ascites secretion and tumor cell proliferation; Increased the life span of tumor-bearing mice.
Cisplatin Female albino miceEhrlich Ascites Carcinoma (EAC)Low dose (unspecified) daily for 6 daysEnhanced antitumor efficacy when co-administered with EDTA, leading to reduced tumor volume and cell counts.[2]

Experimental Protocols

Glioblastoma Xenograft Model (U87 cells)
  • Cell Culture : Human glioblastoma U87-MG cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum.

  • Animal Model : Immunodeficient mice, such as SCID or athymic nude mice (e.g., Foxn1nu), are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation : A suspension of U87-MG cells (e.g., 4 x 10^6 cells) is implanted subcutaneously into the flank of the mice. For orthotopic models, cells are stereotactically injected into the brain.

  • Tumor Growth Monitoring : Tumor volume is measured regularly using calipers, typically calculated with the formula: (width^2 × length)/2. For U87-luc cells, tumor growth can be monitored via bioluminescence imaging.

  • Treatment Administration : Once tumors reach a palpable size (e.g., ~150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., WHI-P154) and the comparator (e.g., Temozolomide) are administered according to the specified dosing regimen. The control group typically receives a vehicle solution.

  • Efficacy Evaluation : Key endpoints include tumor growth inhibition, delay in tumor progression, and overall survival of the animals. At the end of the study, tumors may be excised and weighed.

Ehrlich Ascites Carcinoma (EAC) Model
  • Tumor Cell Line : EAC cells, a transplantable murine mammary adenocarcinoma, are maintained by serial intraperitoneal passage in Swiss albino mice.

  • Animal Model : Swiss albino mice are commonly used for the EAC model.

  • Tumor Induction : A suspension of EAC cells (e.g., 2 x 10^6 cells) is injected intraperitoneally into the mice. This leads to the development of ascitic fluid containing tumor cells.

  • Treatment Administration : Treatment with the investigational compound (e.g., RB1) or a standard chemotherapeutic (e.g., Cisplatin) is typically initiated 24 hours after tumor inoculation.

  • Efficacy Evaluation : The antitumor effect is assessed by monitoring the median survival time, changes in body weight (as an indicator of ascites volume), and by collecting the ascitic fluid at the end of the study to determine tumor volume and viable tumor cell count. Hematological parameters can also be analyzed.

Signaling Pathways and Experimental Workflow

EGFR and VEGFR-2 Signaling Pathway Inhibition

Many 4-anilino-6,7-dimethoxyquinazoline derivatives function as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. These receptors play a critical role in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the signaling cascade and the point of inhibition by these derivatives.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Signaling_Cascade_EGFR Signaling Cascade (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling_Cascade_EGFR Signaling_Cascade_VEGFR2 Signaling Cascade (e.g., PI3K-AKT) VEGFR2->Signaling_Cascade_VEGFR2 Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade_EGFR->Proliferation_Survival Angiogenesis Angiogenesis Signaling_Cascade_VEGFR2->Angiogenesis Quinazoline_Derivative 4-Anilino-6,7-dimethoxy- quinazoline Derivative Quinazoline_Derivative->EGFR Inhibition Quinazoline_Derivative->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.

In Vivo Efficacy Evaluation Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel quinazoline derivative compared to a standard-of-care (SoC) drug.

experimental_workflow cluster_treatment Treatment Groups Start Start Tumor_Cell_Culture Tumor Cell Culture (e.g., U87, EAC) Start->Tumor_Cell_Culture Animal_Model Select Animal Model (e.g., SCID mice, Swiss albino mice) Tumor_Cell_Culture->Animal_Model Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Intraperitoneal) Animal_Model->Tumor_Implantation Tumor_Development Allow Tumor Development Tumor_Implantation->Tumor_Development Randomization Randomize Animals into Groups Tumor_Development->Randomization Group_Vehicle Vehicle Control Randomization->Group_Vehicle Group_SoC Standard of Care (e.g., TMZ, Cisplatin) Randomization->Group_SoC Group_Test Quinazoline Derivative Randomization->Group_Test Treatment_Phase Treatment Administration Data_Collection Data Collection (Tumor Volume, Survival) Treatment_Phase->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion Group_Vehicle->Treatment_Phase Group_SoC->Treatment_Phase Group_Test->Treatment_Phase

Caption: Workflow for in vivo efficacy assessment of anticancer agents.

References

Cross-Reactivity of 4-Chloro-6,7-dimethoxyquinazoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an objective comparison of 4-Chloro-6,7-dimethoxyquinazoline derivatives, a scaffold central to numerous potent kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

The this compound core is a privileged structure in medicinal chemistry, forming the backbone of several approved and investigational drugs targeting protein kinases. While often designed for a specific kinase, off-target effects are common and can lead to both adverse events and unexpected therapeutic benefits through polypharmacology. This guide delves into the cross-reactivity profiles of various derivatives, offering a comparative analysis of their potency and selectivity.

Performance Data: A Comparative Summary

The inhibitory activity of this compound derivatives is highly dependent on the nature of the substituent at the 4-position. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives against key protein kinases, compiled from various studies. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in assay conditions.

Derivative ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
4-Anilino-6,7-dimethoxyquinazolines
Compound 1 (Gefitinib)EGFR20.72Lapatinib27.06
Compound 14b (diarylamide moiety)VEGFR-216Sorafenib21
Compound 12n (benzimidazole moiety)c-Met30Cabozantinib-
2,4-Diamino-6,7-dimethoxyquinazolines
BIX-01294G9a67UNC0638~2.5
Derivative 2G9a101--
Derivative 3G9a472--

Table 1: Comparative Inhibitory Activity of this compound Derivatives. This table highlights the primary targets and potencies of different classes of derivatives, demonstrating the scaffold's versatility.

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)c-Met IC50 (nM)Other Notable Targets (Inhibition %)
Gefitinib ~20-30>10,000>10,000CHK2 (potent)
Vandetanib 5040-RET (50)
Compound 10a PotentPotent--
Compound 10g PotentPotent--
Compound 14b -16--
Compound 12n --30-

Table 2: Cross-Reactivity Profile of Selected 4-Anilino-6,7-dimethoxyquinazoline Derivatives. This table provides a broader view of the selectivity of these compounds, including off-target effects. Data is compiled from multiple sources and direct comparison should be made with caution.[1]

Key Signaling Pathways

The therapeutic and off-target effects of these derivatives are dictated by their interaction with key cellular signaling pathways. Understanding these pathways is crucial for predicting the biological consequences of kinase inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Anilino-6,7-dimethoxy- quinazoline Derivative Inhibitor->EGFR inhibits

Inhibition of the EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg activates RAS RAS VEGFR2->RAS activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Transcription Gene Transcription (Angiogenesis, Permeability) PKC->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor 4-Anilino-6,7-dimethoxy- quinazoline Derivative Inhibitor->VEGFR2 inhibits

Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable cross-reactivity profiling. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route for this class of compounds involves a nucleophilic aromatic substitution reaction.

  • Preparation of this compound: This key intermediate is typically synthesized from 3,4-dimethoxyaniline (B48930) through a cyclization reaction with formamide (B127407) or a similar reagent to form the quinazolinone core, followed by chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3]

  • Condensation Reaction: The this compound is then reacted with a substituted aniline (B41778) in a suitable solvent, such as isopropanol (B130326) or ethanol. The reaction mixture is typically heated under reflux for several hours.[3]

  • Purification: Upon completion of the reaction, the product is isolated and purified. This often involves cooling the reaction mixture to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a widely used method to determine the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound (this compound derivative) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

    • Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Characterization->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Panel Determine_IC50->Selectivity_Profiling Cytotoxicity Cytotoxicity Assays (e.g., MTT) Selectivity_Profiling->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis

General Workflow for Kinase Inhibitor Evaluation.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. As demonstrated, modifications at the 4-position can dramatically alter the target profile, leading to inhibitors of EGFR, VEGFR-2, c-Met, and other kinases. A thorough understanding of the cross-reactivity of these derivatives is essential for the development of safe and effective therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of novel kinase inhibitors with improved selectivity and therapeutic potential.

References

Comparative Efficacy of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the anticancer potential of 4-Chloro-6,7-dimethoxyquinazoline derivatives in various xenograft models. This guide provides a comparative overview of the in vivo efficacy of notable derivatives, offering valuable insights for researchers and drug development professionals in oncology. The data underscores the promise of this chemical scaffold in the development of targeted cancer therapies.

In Vivo Efficacy of Lead Compounds

The anticancer activity of two key derivatives, an Epidermal Growth Factor (EGF) conjugate of WHI-P154 and the compound RB1, has been evaluated in glioblastoma and Ehrlich Ascites Carcinoma (EAC) xenograft models, respectively. The results demonstrate significant tumor inhibition and improved survival, supporting further investigation into this class of compounds.

Quantitative Comparison of Anticancer Activity
DerivativeXenograft ModelCancer TypeKey Efficacy ParametersResults
EGF-P154 Conjugate Severe Combined Immunodeficient (SCID) MouseGlioblastomaMedian Tumor-Free SurvivalTreated: 40 daysControl: 19 days
Tumor Growth60% of treated mice had tumors < 50 mm³ at 58 days, while control tumors exceeded 500 mm³[1]
Long-term Survival40% of treated mice remained tumor-free for over 58 days[1]
RB1 Ehrlich Ascites Carcinoma (EAC)Ascitic TumorAscites SecretionSignificantly reduced
Tumor Cell ProliferationSignificantly inhibited
LifespanIncreased lifespan of tumor-bearing mice

Note: The available data for RB1 is qualitative. Further studies are needed to provide specific quantitative metrics for direct comparison.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the xenograft studies to validate the anticancer activity of the this compound derivatives.

Glioblastoma Xenograft Model (EGF-P154 Conjugate)

Cell Line: U373 and U87 human glioblastoma cells were utilized.

Animal Model: Severe Combined Immunodeficient (SCID) mice were used as the host for tumor cell implantation.

Tumor Inoculation: A predetermined number of glioblastoma cells were implanted to establish the xenograft model.[1]

Drug Administration:

  • Compound: EGF-P154 conjugate

  • Dosage: 1 mg/kg/day[1]

  • Route of Administration: Not specified

  • Treatment Duration: 10 consecutive days[1]

Efficacy Evaluation:

  • Tumor Growth: Tumor size was monitored and measured throughout the study.[1]

  • Survival: The tumor-free survival of the mice was recorded.[1]

Ehrlich Ascites Carcinoma (EAC) Model (RB1)

Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

Animal Model: Swiss albino mice were used for the study.

Tumor Inoculation: EAC cells were inoculated into the peritoneal cavity of the mice to induce ascites tumor formation.

Drug Administration:

  • Compound: 4-anilino-6,7-dimethoxy quinazoline (B50416) derivative RB1

  • Dosage, Route, and Duration: Not specified.

Efficacy Evaluation:

  • Ascites Volume: The volume of ascitic fluid was measured.

  • Tumor Cell Count: The number of viable tumor cells in the ascitic fluid was determined.

  • Lifespan: The overall survival of the tumor-bearing mice was monitored.

Visualizing the Mechanism and Workflow

To further elucidate the context of these findings, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow for validating anticancer compounds in xenograft models.

EGFR_VEGFR2_Signaling_Pathway Inhibition of EGFR and VEGFR-2 Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Migration Cell Migration PLC_PKC->Migration Derivative This compound Derivatives Derivative->EGFR Inhibits Derivative->VEGFR2 Inhibits

Caption: Targeted signaling pathways of derivatives.

Xenograft_Workflow General Workflow for Xenograft Model Studies cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Control & Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration Grouping->Treatment Data_Collection Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Evaluation of Anticancer Efficacy Statistical_Analysis->Results

Caption: Experimental workflow for xenograft studies.

References

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinazoline-based kinase inhibitors, with a special focus on the role and potential of 4-Chloro-6,7-dimethoxyquinazoline. While not an inhibitor in its own right, this compound serves as a critical starting material for the synthesis of numerous potent and selective kinase inhibitors used in oncology.[1][2][3] This guide will delve into the mechanism of action of prominent quinazoline (B50416) inhibitors, present comparative quantitative data, detail relevant experimental protocols, and visualize key cellular pathways and workflows.

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Its rigid, bicyclic structure provides an excellent framework for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases.[4] This has led to the successful development of several FDA-approved drugs targeting key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[5]

This compound: A Key Synthetic Intermediate

This compound is a pivotal intermediate in the synthesis of a multitude of 4-substituted quinazoline derivatives.[1][2] The chlorine atom at the 4-position is a reactive leaving group, readily displaced by nucleophiles, most commonly amines, to generate a diverse library of compounds. The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[6] Its most notable application is in the synthesis of Gefitinib, a first-generation EGFR inhibitor.[2][7][8][9]

While direct inhibitory activity data for this compound against a panel of kinases is not extensively reported in the literature, its value is underscored by the potent biological activities of the compounds derived from it. The focus of this guide, therefore, shifts to a comparison of these well-characterized derivatives and other prominent quinazoline inhibitors.

Comparative Analysis of Quinazoline Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several key quinazoline-based kinase inhibitors against their primary targets. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are a standard measure of a drug's potency.

InhibitorPrimary Target(s)IC50 (nM)Cancer Cell Line Examples & IC50 (nM)
Gefitinib EGFR2.17 - 33HCC827 (EGFR mutant): 13.06, PC9 (EGFR mutant): 77.26[10]
Erlotinib EGFR2A431 (EGFR overexpressing): 100
Lapatinib EGFR, HER2EGFR: 10.8, HER2: 9.2BT-474 (HER2 overexpressing): 100
Vandetanib VEGFR2, EGFR, RETVEGFR2: 40, EGFR: 500, RET: 100H3255 (EGFR mutant): Higher concentrations required compared to gefitinib/erlotinib[3]
Pazopanib *VEGFR1/2/3, PDGFRα/β, c-KitVEGFR1: 12, VEGFR2: 30, VEGFR3: 47, PDGFRα: 60, PDGFRβ: 84, c-Kit: 74-

*Pazopanib is a multi-kinase inhibitor with a different core structure but is included for its relevance in targeting similar pathways.

Signaling Pathways and Experimental Workflows

To understand the context of quinazoline inhibitor activity, it is crucial to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Start_Reaction Add ATP to Initiate Reaction Incubation->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Measure_Signal Measure Signal (e.g., Luminescence, Radioactivity) Stop_Reaction->Measure_Signal IC50_Calc Calculate IC50 Value Measure_Signal->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., a 4-anilino-6,7-dimethoxyquinazoline derivative)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to each well.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a cornerstone for the synthesis of a multitude of biologically active quinazoline derivatives, including the clinically important EGFR inhibitor Gefitinib. While the parent compound itself is not a potent inhibitor, the 4-anilino and other 4-substituted derivatives exhibit a wide range of inhibitory activities against key oncogenic kinases. The comparative data presented in this guide highlights the potency of these derivatives and provides a framework for the evaluation of novel compounds based on this versatile scaffold. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-Chloro-6,7-dimethoxyquinazoline analogs, focusing on their structure-activity relationships as potent kinase inhibitors in cancer therapy. The this compound core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate for synthesizing targeted anticancer agents.[1][2] Derivatives based on this structure are widely recognized for their inhibitory effects on various protein kinases, which are critical to cancer cell proliferation, survival, and angiogenesis.[2]

Mechanism of Action and Targeted Signaling Pathways

The primary mechanism of action for many 4-anilino-6,7-dimethoxyquinazoline derivatives—where the chlorine at the C-4 position is replaced by a substituted aniline (B41778)—is the inhibition of protein kinases by competitively binding to the ATP pocket of the enzyme's catalytic domain.[1] The epidermal growth factor receptor (EGFR) is a principal target, playing a vital role in the tumorigenesis of various cancers.[3] By blocking EGFR autophosphorylation, these inhibitors prevent the activation of downstream signaling cascades crucial for cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[4] Some analogs also exhibit dual inhibitory activity against other kinases like VEGFR-2, which is involved in angiogenesis.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline (B50416) Analog Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the quinazoline core is an excellent scaffold for developing EGFR inhibitors due to its high affinity for the kinase's active site.[3] Key structural modifications and their impact on activity are summarized below:

  • C-4 Position: The substitution of the 4-chloro group with various anilino moieties is the most critical modification for enhancing inhibitory activity. The nature and position of substituents on the aniline ring significantly influence potency.

  • Aniline Substituents: Electron-withdrawing groups, such as chloro or fluoro, on the aniline ring can enhance activity. For example, a 3-chloro-4-fluorophenyl group at the C-4 position has been shown to produce high anticancer efficacy.[1]

  • Linker Chains: For dual inhibitors targeting both EGFR and other kinases like VEGFR-2, the length of the alkyloxy linker chain at other positions of the quinazoline ring is crucial. Longer linkers can be favorable for dual inhibitory activity.[3]

  • 6,7-Dimethoxy Groups: The methoxy (B1213986) groups at the C-6 and C-7 positions are generally considered important for high-potency inhibition, a feature common to many clinically approved quinazoline-based drugs like gefitinib (B1684475) and erlotinib.[1]

Quantitative Data Comparison

The following table summarizes the in vitro antiproliferative activity of selected 4-anilino-6,7-dimethoxyquinazoline analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound IDSubstitution at C-4Cell LineCancer TypeIC₅₀ (µM)Citation
DW-8 N-(3-chloro-4-fluorophenyl)HCT116Colon Cancer8.50 ± 2.53[1]
HT29Colon Cancer5.80 ± 0.92[1]
SW620Colon Cancer6.15 ± 0.37[1]
RB1 4-((3-ethynylphenyl)amino)HCT116Colon CancerPotent Activity[5]
K562Myeloid LeukemiaPotent Activity[5]
SKBR3Breast CancerPotent Activity[5]
WHI-P154 4-(3'-bromo-4'-hydroxylphenyl)-aminoU373GlioblastomaCytotoxic[7]
U87GlioblastomaCytotoxic[7]

Note: "Potent Activity" indicates that the compound was reported as the most active in its series, comparable to the standard drug cisplatin, though specific IC₅₀ values were not detailed in the abstract.[5]

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of SAR studies. Below are standard protocols for key experiments used to evaluate these analogs.

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying the amount of ADP produced.[4][8]

  • Reagent Preparation: Thaw all reagents (recombinant EGFR enzyme, substrate, ATP, kinase assay buffer) on ice. Prepare serial dilutions of the this compound analog in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

  • Master Mix Preparation: Prepare a master mix containing the EGFR enzyme and a suitable peptide substrate in kinase assay buffer.

  • Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (from wells with no enzyme) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[9] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ or IC₅₀ values by plotting viability against the logarithm of compound concentration.

General Drug Discovery and Development Workflow

The evaluation of novel quinazoline derivatives follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis 1. Synthesis of Analogs KinaseAssay 2. In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Synthesis->KinaseAssay CellAssay 3. Cell Viability Assays (e.g., MTT on Cancer Lines) KinaseAssay->CellAssay LeadOpt 4. Lead Optimization (SAR) Selectivity & Potency CellAssay->LeadOpt LeadOpt->Synthesis Iterative Refinement InVivo 5. In Vivo Studies (Xenograft Models) LeadOpt->InVivo Clinical 6. Clinical Trials (Phase I, II, III) InVivo->Clinical

Caption: General experimental workflow for EGFR inhibitor development.[2][10]

References

Safety Operating Guide

Safe Disposal of 4-Chloro-6,7-dimethoxyquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 4-Chloro-6,7-dimethoxyquinazoline, a compound frequently used as a synthetic intermediate. Adherence to these procedures is vital to protect personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation[3][4]

  • May be harmful if swallowed, in contact with skin, or if inhaled[2]

Personal Protective Equipment (PPE)

A summary of required PPE for handling this compound is provided in the table below.

Protective EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][5]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area.[5][6] If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[1] It is imperative to entrust the disposal to a licensed and approved waste disposal company.[1][4][7]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • Avoid mixing with other incompatible waste streams.
  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.
  • Place all contaminated disposable materials into a sealed and clearly labeled waste bag or container.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[6]
  • Carefully sweep or vacuum up the spilled solid and place it into a labeled container for disposal.[6]
  • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
  • All materials used for cleanup should be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal service.
  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have this compound Waste? is_container_empty Is the container empty? start->is_container_empty rinse_container Triple rinse container with appropriate solvent. is_container_empty->rinse_container Yes collect_waste Collect solid waste in a labeled, sealed container. is_container_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container according to lab policy. collect_rinsate->dispose_container end End: Waste properly disposed. dispose_container->end store_waste Store waste in a cool, dry, well-ventilated area. collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company. store_waste->contact_disposal contact_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various bioactive molecules. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE) Specifications Purpose
Eye Protection Tightly fitting safety goggles or eyeshields conforming to EN 166 (EU) or NIOSH (US) standards.[6]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.To avoid skin contact, which can cause irritation.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]To prevent inhalation of dust particles that may cause respiratory irritation.[2][3][4][5]
Body Protection A lab coat or fire/flame-resistant and impervious clothing.To protect skin and clothing from contamination.[6]

Operational Protocol: Step-by-Step Handling Procedure

To ensure safe handling and minimize exposure, the following step-by-step protocol should be strictly followed:

  • Preparation :

    • Ensure the work area is in a well-ventilated chemical fume hood.[1][4][5][6][7][8]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as specified in the table above.

  • Handling the Compound :

    • Carefully weigh the required amount of this compound, avoiding the formation of dust.[4][6][7][8]

    • If transferring the solid, use non-sparking tools.[6]

    • Keep the container tightly closed when not in use.[2][3][4][5][6][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4][5][6][9]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[6][8] If irritation persists, seek medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

  • Spill : Evacuate the area. For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal : Dispose of all waste in accordance with local, regional, and national regulations.[1][6] Do not dispose of down the drain or in regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency prep1 Work in Fume Hood prep2 Don PPE: - Goggles - Gloves - Lab Coat - Respirator prep1->prep2 handle1 Weigh Compound (Avoid Dust) prep2->handle1 handle2 Perform Experiment handle1->handle2 emergency Exposure or Spill handle1->emergency handle3 Close Container handle2->handle3 handle2->emergency post1 Decontaminate Workspace & Equipment handle3->post1 post2 Dispose of Waste (Sealed Container) post1->post2 post3 Wash Hands post2->post3 emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-dimethoxyquinazoline

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